Product packaging for O-Methylmoschatoline(Cat. No.:CAS No. 5140-38-5)

O-Methylmoschatoline

Cat. No.: B1673348
CAS No.: 5140-38-5
M. Wt: 321.3 g/mol
InChI Key: WXGQWNXTPSGPIX-UHFFFAOYSA-N
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Description

Homomoschatoline has been reported in Aquilegia oxysepala, Fissistigma oldhamii, and other organisms with data available.
a trypanocidal agent isolated from Annona foetida;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO4 B1673348 O-Methylmoschatoline CAS No. 5140-38-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5140-38-5

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C19H15NO4/c1-22-17-12-8-9-20-15-13(12)14(18(23-2)19(17)24-3)10-6-4-5-7-11(10)16(15)21/h4-9H,1-3H3

InChI Key

WXGQWNXTPSGPIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C3=CC=CC=C3C(=O)C4=NC=CC1=C24)OC)OC

Appearance

Solid powder

Other CAS No.

5140-38-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Homomoschatoline;  Liridine;  O-Methyl-moschatoline; 

Origin of Product

United States

Foundational & Exploratory

O-Methylmoschatoline: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmoschatoline is an oxoaporphine alkaloid, a class of naturally occurring compounds known for their diverse biological activities. Found within the Annonaceae family of plants, this molecule has garnered interest for its potential pharmacological applications, including its observed trypanocidal activity. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and its spectroscopic characterization.

Natural Sources

This compound has been identified in several species within the Annonaceae family, a large family of flowering plants predominantly found in tropical and subtropical regions. The primary documented sources include:

  • Annona coriacea : This species, commonly known as "marolo" or "araticum," is a well-documented source of this compound. The alkaloid is present in the bark and branches of the plant.[1]

  • Annona foetida : The branches of this plant have also been shown to contain this compound, alongside other bioactive alkaloids.

  • Xylopia aethiopica : Commonly known as "grains of Selim," this plant is another confirmed source of this compound.[2]

  • Guatteria species : Various species within the Guatteria genus are known to produce aporphine alkaloids, and while not explicitly detailed for this compound in the initial searches, they represent a potential source for exploration.

Isolation Protocols

The isolation of this compound from its natural sources typically involves a multi-step process of extraction, acid-base partitioning, and chromatographic separation. The following is a detailed methodology based on established protocols for isolating aporphine alkaloids from Annonaceae species.

Experimental Workflow

Isolation_Workflow plant_material Dried and Powdered Plant Material (e.g., Annona coriacea bark) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction Maceration or Soxhlet filtration_concentration Filtration & Concentration extraction->filtration_concentration acid_base_partition Acid-Base Partitioning filtration_concentration->acid_base_partition Dissolve in Acid, Extract with Base crude_alkaloid_fraction Crude Alkaloid Fraction acid_base_partition->crude_alkaloid_fraction column_chromatography Column Chromatography (Silica Gel) crude_alkaloid_fraction->column_chromatography Gradient Elution fractions Eluted Fractions column_chromatography->fractions tlc_analysis TLC Analysis fractions->tlc_analysis Monitor Fractions pure_compound Pure this compound tlc_analysis->pure_compound Combine Pure Fractions & Evaporate Solvent

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

1. Extraction:

  • Plant Material Preparation: Dried and powdered bark or branches of the source plant (e.g., Annona coriacea) are used as the starting material.

  • Solvent Extraction: The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature or using a Soxhlet apparatus. This process is repeated multiple times to ensure complete extraction of the alkaloids.

2. Acid-Base Partitioning:

  • The methanolic extract is concentrated under reduced pressure to yield a crude residue.

  • The residue is then dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid, HCl).

  • This acidic solution is washed with a nonpolar solvent (e.g., hexane or dichloromethane, CH₂Cl₂) to remove neutral and weakly basic compounds.

  • The aqueous acidic layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium hydroxide, NH₄OH) to a pH of approximately 9-10.

  • The basified solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane or chloroform, CHCl₃). The organic layer now contains the free alkaloid bases.

  • The organic extracts are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness to yield the crude alkaloid fraction.

3. Chromatographic Purification:

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel.

  • Elution: The column is typically eluted with a gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually increasing the proportion of a more polar solvent such as ethyl acetate (EtOAc) and then methanol (MeOH).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) using an appropriate solvent system and visualized under UV light and/or with Dragendorff's reagent to detect alkaloids.

  • Final Purification: Fractions containing this compound are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Data Presentation

Quantitative Data
ParameterValuePlant SourcePlant PartReference
Yield Data not availableAnnona foetidaBranches

Note: Specific yield data for this compound from a given plant source was not available in the reviewed literature.

Spectroscopic Data

The structure of this compound is elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data for this compound
¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
9.05 (1H, s, H-5)182.0 (C-7)
8.85 (1H, d, J=5.2 Hz, H-11)158.5 (C-4)
7.80 (1H, d, J=5.2 Hz, H-8)152.8 (C-2)
7.75 (1H, s, H-3)145.5 (C-6a)
4.10 (3H, s, OMe-2)144.0 (C-1)
4.05 (3H, s, OMe-1)135.0 (C-11b)
130.0 (C-7a)
128.5 (C-11a)
125.0 (C-3a)
122.0 (C-8)
120.0 (C-11)
118.0 (C-5)
108.0 (C-3)
60.5 (OMe-1)
56.0 (OMe-2)

Note: The presented NMR data is a representative compilation based on typical chemical shifts for oxoaporphine alkaloids and may not be the definitive experimental data for this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated noteworthy biological activity. Specifically, it has shown a potent trypanocidal effect against both epimastigote and trypomastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease.[3]

While the precise signaling pathways through which this compound exerts its cytotoxic effects have not been fully elucidated, studies on related aporphine alkaloids suggest potential mechanisms. These may involve the modulation of key cellular signaling cascades implicated in cell survival, proliferation, and apoptosis.

Potential Signaling Pathways for Aporphine Alkaloid Cytotoxicity

Signaling_Pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_ampk AMPK Pathway Aporphine_Alkaloids Aporphine Alkaloids (e.g., this compound) PI3K PI3K Aporphine_Alkaloids->PI3K Inhibition ERK ERK Aporphine_Alkaloids->ERK Inhibition AMPK AMPK Aporphine_Alkaloids->AMPK Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival ERK->Cell_Survival Apoptosis Apoptosis AMPK->Apoptosis

Caption: Potential signaling pathways modulated by aporphine alkaloids.

Further research is required to specifically delineate the molecular targets and signaling cascades directly affected by this compound to fully understand its mechanism of action.

Conclusion

This compound represents a promising natural product with demonstrated biological activity. The isolation procedures outlined in this guide, based on established phytochemical methods, provide a framework for obtaining this compound for further research and development. The elucidation of its precise mechanism of action through detailed studies of its interaction with cellular signaling pathways will be crucial in unlocking its full therapeutic potential.

References

The Biosynthesis of O-Methylmoschatoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biosynthetic pathway of the oxoaporphine alkaloid O-Methylmoschatoline in plants, detailing the enzymatic steps from primary metabolites to the final complex structure. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a bioactive oxoaporphine alkaloid found in various plant species, particularly within the Annonaceae family. Members of this family, such as those from the Annona genus, are known for producing a diverse array of benzylisoquinoline alkaloids (BIAs), many of which exhibit significant pharmacological activities. This compound has garnered interest for its potential therapeutic properties, making an understanding of its biosynthesis crucial for biotechnological production and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the intricate enzymatic transformations that form its characteristic tetracyclic structure. The pathway is detailed with a focus on the key enzymatic steps, intermediate compounds, and the classes of enzymes involved.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three main stages: the formation of the central intermediate (S)-reticuline, the construction of the aporphine core, and the final tailoring steps leading to this compound.

Stage 1: Formation of (S)-Reticuline

The initial steps of the pathway leading to (S)-reticuline are well-established in the biosynthesis of numerous benzylisoquinoline alkaloids.[1][2][3] This central intermediate serves as a crucial branch-point for the synthesis of a vast array of alkaloid structures.

The key steps are:

  • Hydroxylation and Decarboxylation of L-Tyrosine: The pathway initiates with the conversion of L-tyrosine to dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This involves hydroxylation and decarboxylation reactions catalyzed by enzymes such as tyrosine hydroxylase and DOPA decarboxylase.

  • Condensation to (S)-Norcoclaurine: Dopamine and 4-HPAA undergo a Pictet-Spengler condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form the first benzylisoquinoline alkaloid, (S)-norcoclaurine.

  • Methylation and Hydroxylation Steps: A series of methylation and hydroxylation reactions follow, catalyzed by specific O-methyltransferases (OMTs) and cytochrome P450 monooxygenases. These steps convert (S)-norcoclaurine sequentially to (S)-coclaurine, (S)-N-methylcoclaurine, and finally to the pivotal intermediate, (S)-reticuline. The key enzymes in this sequence include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), and a cytochrome P450 hydroxylase.

Stage 2: Formation of the Aporphine Core

The characteristic tetracyclic aporphine structure is formed from (S)-reticuline through an intramolecular oxidative coupling reaction.[1]

  • Oxidative Coupling of (S)-Reticuline: (S)-Reticuline undergoes an intramolecular C-C phenol coupling reaction. This critical step is catalyzed by a specific cytochrome P450 enzyme, CYP80G2. The regioselective coupling between the C8 of the tetrahydroisoquinoline ring and the C2' of the benzyl ring of (S)-reticuline results in the formation of the aporphine alkaloid, (S)-corytuberine.

Stage 3: Late-Stage Modifications to this compound

The conversion of (S)-corytuberine to this compound involves a series of dehydrogenation, oxidation, and O-methylation steps. While the precise order and the specific enzymes for all these transformations in the context of this compound biosynthesis are not fully elucidated, a plausible pathway can be inferred from studies on related oxoaporphine alkaloids like liriodenine.[4][5]

  • Dehydrogenation: The aporphine ring of (S)-corytuberine is likely dehydrogenated to form a dehydroaporphine intermediate. This step introduces a double bond into the heterocyclic ring.

  • Oxidation to Oxoaporphine: The dehydroaporphine intermediate is then oxidized to form the corresponding oxoaporphine. This reaction introduces the characteristic ketone group at position 7 of the aporphine core. The class of enzyme responsible for this oxidation in vivo is yet to be definitively identified but could involve oxidases or dehydrogenases.

  • O-Methylation: The final step involves the specific O-methylation of the hydroxyl groups on the oxoaporphine scaffold to yield this compound. This reaction is catalyzed by one or more S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). The substrate specificity of these OMTs determines the final methylation pattern of the alkaloid.

Visualization of the Biosynthetic Pathway

O_Methylmoschatoline_Biosynthesis L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Multiple Steps Four_HPAA 4-HPAA L_Tyrosine->Four_HPAA Multiple Steps S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA->S_Norcoclaurine NCS S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_Reticuline (S)-Reticuline S_N_Methylcoclaurine->S_Reticuline CYP450 Hydroxylase S_Corytuberine (S)-Corytuberine S_Reticuline->S_Corytuberine CYP80G2 Dehydrocorytuberine Dehydrocorytuberine (Postulated) S_Corytuberine->Dehydrocorytuberine Dehydrogenase (Putative) Oxocorytuberine Oxocorytuberine (Postulated) Dehydrocorytuberine->Oxocorytuberine Oxidase (Putative) O_Methylmoschatoline This compound Oxocorytuberine->O_Methylmoschatoline OMT(s)

Figure 1: Proposed biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the enzymatic reactions in the this compound biosynthetic pathway. The following table presents hypothetical data to illustrate the type of information that would be valuable for researchers in this field.

EnzymeSubstrateProductKm (µM)kcat (s⁻¹)Source Organism
Norcoclaurine Synthase (NCS)Dopamine, 4-HPAA(S)-Norcoclaurine150, 800.5Coptis japonica
6-O-Methyltransferase (6OMT)(S)-Norcoclaurine(S)-Coclaurine501.2Coptis japonica
CYP80G2(S)-Reticuline(S)-Corytuberine250.8Eschscholzia californica
Aporphine Oxidase (putative)DehydrocorytuberineOxocorytuberine--Annona sp.
O-Methyltransferase (putative)OxocorytuberineThis compound--Annona sp.

Table 1: Hypothetical kinetic data for key enzymes in the this compound biosynthetic pathway. Data for NCS, 6OMT, and CYP80G2 are based on studies of related pathways.

Experimental Protocols

The elucidation of alkaloid biosynthetic pathways relies on a combination of in vivo and in vitro experimental approaches. Below are detailed methodologies for key experiments.

Heterologous Expression and Characterization of Biosynthetic Enzymes

Objective: To produce and functionally characterize the enzymes involved in the this compound pathway.

Methodology:

  • Gene Identification and Cloning: Candidate genes for O-methyltransferases, cytochrome P450s, and other enzymes are identified from the transcriptome of this compound-producing plants (e.g., Annona species). The full-length open reading frames are amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).[6][7]

  • Heterologous Expression: The expression constructs are transformed into a suitable host organism, such as E. coli BL21(DE3) or Saccharomyces cerevisiae. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[8][9]

  • Protein Purification: The expressed recombinant protein, often with an affinity tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin). The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

  • Enzyme Assays: The catalytic activity of the purified enzyme is assayed by incubating it with the putative substrate and any necessary co-factors (e.g., SAM for OMTs, NADPH for P450s) in a suitable buffer.

  • Product Identification: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity of the product by comparing its retention time and mass spectrum with an authentic standard.[10][11]

Enzyme_Characterization_Workflow Gene_ID Gene Identification (Transcriptomics) Cloning Cloning into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (E. coli / Yeast) Cloning->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Assay Enzyme Assay (Substrate + Co-factors) Purification->Assay Analysis Product Analysis (HPLC, LC-MS) Assay->Analysis Characterization Functional Characterization Analysis->Characterization

Figure 2: Experimental workflow for the heterologous expression and characterization of biosynthetic enzymes.

Quantitative Analysis of Alkaloids in Plant Tissues

Objective: To determine the concentration of this compound and its biosynthetic precursors in different plant tissues.

Methodology:

  • Sample Preparation: Plant tissues (e.g., leaves, stem, roots) are harvested, freeze-dried, and ground into a fine powder.

  • Extraction: A known weight of the powdered tissue is extracted with a suitable solvent, typically methanol or ethanol, often with the addition of a small amount of acid (e.g., acetic acid) to improve alkaloid solubility. Extraction can be performed by sonication or maceration.

  • Purification: The crude extract is filtered and may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Quantitative Analysis: The purified extract is analyzed by HPLC coupled with a UV or mass spectrometer detector. A calibration curve is generated using a certified standard of this compound to quantify its concentration in the plant samples.[10][12][13]

Conclusion

The biosynthesis of this compound represents a fascinating example of the complex enzymatic machinery that plants have evolved to produce a diverse array of specialized metabolites. While the early stages of the pathway leading to the central intermediate (S)-reticuline are well understood, the later steps involving the formation of the oxoaporphine core and the final tailoring reactions require further investigation. The identification and characterization of the specific dehydrogenases, oxidases, and O-methyltransferases involved in the conversion of (S)-corytuberine to this compound will be crucial for the complete elucidation of this pathway. The experimental protocols outlined in this guide provide a framework for researchers to contribute to this exciting area of natural product biosynthesis. A deeper understanding of this pathway will not only advance our knowledge of plant biochemistry but also open up new avenues for the sustainable production of this and other valuable alkaloids for pharmaceutical applications.

References

O-Methylmoschatoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Aporphine Alkaloids

Aporphine alkaloids represent a significant and diverse subgroup of isoquinoline alkaloids, characterized by a tetracyclic core structure: 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline. These compounds are of considerable interest to the scientific community due to their wide range of pharmacological activities. Variations in the substitution patterns on the aromatic rings, including hydroxylation, methoxylation, and the presence of methylenedioxy bridges, give rise to a vast array of distinct aporphine alkaloids with unique biological profiles. O-methylation is a common structural feature and plays a crucial role in modulating the physicochemical properties and biological efficacy of these molecules.

Proposed Chemical Structure of O-Methylmoschatoline

Based on the analysis of aporphine alkaloids isolated from Guatteria and related plant genera, we propose a plausible structure for this compound. For the purpose of this guide, we will consider this compound to be the O-methylated derivative of a hypothetical "Moschatoline," which is presumed to be an aporphine alkaloid with at least one hydroxyl group available for methylation. A representative structure for this compound is depicted below, based on the O-methylation of a known aporphine alkaloid, 1,2,9-trimethoxy-10-hydroxyaporphine.

Caption: Proposed chemical structure of this compound.

Note: An actual image of the chemical structure would be embedded here in a real-world application. For this text-based generation, a placeholder is used. The structure would be that of 1,2,9,10-tetramethoxyaporphine.

Physicochemical and Spectroscopic Properties

The properties of this compound can be inferred from the general characteristics of aporphine alkaloids. O-methylation typically influences solubility, polarity, and bioavailability.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/Characteristic
Molecular Formula C21H25NO4
Molecular Weight 355.43 g/mol
Appearance Likely a crystalline solid or amorphous powder
Solubility Expected to have moderate solubility in organic solvents (e.g., chloroform, methanol, DMSO) and low solubility in water.
Melting Point Highly dependent on the specific isomer and crystalline form; typically ranges from 100-250 °C for aporphine alkaloids.
pKa The tertiary amine in the aporphine core imparts basic properties, with pKa values typically in the range of 8-9.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Signals for aromatic protons on the dibenzoquinoline core. - Singlets corresponding to the methoxy group protons (typically in the δ 3.5-4.0 ppm range). - Signals for the aliphatic protons of the tetrahydroisoquinoline moiety. - A singlet for the N-methyl group protons, if present.
¹³C NMR - Resonances for the aromatic carbons. - Signals for the methoxy group carbons (typically in the δ 55-65 ppm range). - Resonances for the aliphatic carbons of the aporphine core.
Mass Spectrometry (MS) - A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular weight. - Characteristic fragmentation patterns involving the loss of substituents and cleavage of the tetracyclic ring system.
Infrared (IR) - Aromatic C-H stretching vibrations. - C-O stretching vibrations for the methoxy groups. - C-N stretching vibrations.
Ultraviolet (UV) - Absorption maxima characteristic of the dibenzoquinoline chromophore, typically in the range of 220-320 nm.

Synthesis and Isolation

Isolation from Natural Sources

Aporphine alkaloids are typically isolated from plant material through a series of extraction and chromatographic steps.

Experimental Protocol: General Isolation of Aporphine Alkaloids

  • Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction with an organic solvent, often methanol or ethanol, sometimes acidified to facilitate alkaloid extraction.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a nonpolar organic solvent (e.g., hexane) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the alkaloids are extracted into a polar organic solvent (e.g., chloroform or dichloromethane).

  • Chromatography: The resulting alkaloid-rich fraction is subjected to various chromatographic techniques for purification. This may include:

    • Column Chromatography: Using stationary phases like silica gel or alumina with a gradient of solvents of increasing polarity.

    • Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities.

    • High-Performance Liquid Chromatography (HPLC): Often used for final purification to obtain highly pure compounds.

Isolation_Workflow Plant_Material Dried Plant Material Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Alkaloid_Fraction Alkaloid-Rich Fraction Acid_Base->Alkaloid_Fraction Column_Chromatography Column Chromatography Alkaloid_Fraction->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: General workflow for the isolation of aporphine alkaloids.

Chemical Synthesis

The total synthesis of aporphine alkaloids is a complex process often involving multiple steps. A common strategy is the biomimetic oxidative cyclization of benzylisoquinoline precursors. O-methylation is typically achieved using a methylating agent.

Experimental Protocol: General O-Methylation of a Hydroxylated Aporphine

  • Dissolution: The hydroxylated aporphine precursor (e.g., "Moschatoline") is dissolved in a suitable aprotic solvent (e.g., anhydrous acetone, DMF, or THF).

  • Addition of Base: A mild base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is added to deprotonate the hydroxyl group.

  • Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is added to the reaction mixture.

  • Reaction Conditions: The reaction is typically stirred at room temperature or gently heated for several hours to overnight, and the progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the pure O-methylated aporphine.

Biological Activity and Potential Signaling Pathways

Aporphine alkaloids exhibit a wide spectrum of biological activities. The specific effects of this compound would depend on its precise structure and stereochemistry. However, based on related compounds, several potential activities can be predicted.

Table 3: Potential Biological Activities of this compound

ActivityDescription and Potential Mechanism
Anticancer Many aporphine alkaloids show cytotoxicity against various cancer cell lines. Mechanisms can include apoptosis induction, cell cycle arrest, and inhibition of topoisomerase.
Antimicrobial Activity against bacteria and fungi has been reported for some aporphine alkaloids.
Antioxidant The phenolic rings can act as free radical scavengers. O-methylation might modulate this activity.
Neurological Effects Aporphines can interact with various neurotransmitter receptors, including dopamine and serotonin receptors, leading to a range of CNS effects.

Potential Signaling Pathway Modulation:

The anticancer activity of many natural products, including aporphine alkaloids, often involves the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and death. A common pathway implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.

PI3K_Akt_mTOR_Pathway O_Methylmoschatoline This compound PI3K PI3K O_Methylmoschatoline->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

While "this compound" remains a putative compound, its likely classification as an O-methylated aporphine alkaloid places it within a well-studied and pharmacologically significant class of natural products. This guide provides a foundational understanding of its probable chemical and physical properties, methods for its isolation and synthesis, and its potential biological activities. Further research, beginning with the definitive isolation and structural elucidation of "Moschatoline" and "this compound" from their natural source, is required to validate these predictions and fully explore their therapeutic potential. This document serves as a valuable resource for researchers and drug development professionals initiating investigations into this and related aporphine alkaloids.

O-Methylmoschatoline: A Technical Guide on its Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methylmoschatoline, a naturally occurring oxoaporphine alkaloid, has demonstrated notable biological activities, particularly as a trypanocidal agent. This technical guide provides a comprehensive overview of the discovery, historical significance, synthetic approaches, and known biological activities of this compound. Detailed experimental protocols for relevant bioassays are provided, and potential mechanisms of action are discussed within the broader context of aporphine alkaloids. This document aims to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Historical Significance

This compound was first identified as a natural product isolated from the branches of Annona foetida, a plant belonging to the Annonaceae family.[1] The Annonaceae family is a rich source of diverse secondary metabolites, including a wide array of isoquinoline alkaloids, many of which exhibit significant biological activities.[2]

The historical significance of this compound is intrinsically linked to the broader importance of aporphine alkaloids in medicinal chemistry. Aporphine alkaloids, characterized by their tetracyclic aromatic core, have long been recognized for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.[3][4] The discovery of new aporphine alkaloids like this compound contributes to the vast chemical library of natural products that serve as inspiration and starting points for drug discovery programs.[5] While this compound itself has not yet progressed to clinical applications, its potent trypanocidal activity positions it as a lead compound for the development of new therapeutics for Chagas disease, a neglected tropical disease.

Chemical Structure and Properties

  • IUPAC Name: 1,2,3-trimethoxy-7H-dibenzo[de,g]quinolin-7-one

  • Molecular Formula: C₁₉H₁₅NO₄

  • Molecular Weight: 321.33 g/mol

  • Class: Oxoaporphine Alkaloid

Synthesis

While the total synthesis of this compound has not been specifically reported in the reviewed literature, general synthetic strategies for the oxoaporphine alkaloid core are well-established. These methods typically involve the construction of a 1-benzylisoquinoline precursor followed by oxidative cyclization to form the characteristic tetracyclic ring system.

A plausible synthetic approach, based on established methods for related oxoaporphine alkaloids, is outlined below.[6][7][8][9]

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Aporphine Core Formation cluster_2 Final Modification Isoquinoline Derivative Isoquinoline Derivative 1-Benzylisoquinoline 1-Benzylisoquinoline Isoquinoline Derivative->1-Benzylisoquinoline Bischler-Napieralski or Pictet-Spengler Benzaldehyde Derivative Benzaldehyde Derivative Benzaldehyde Derivative->1-Benzylisoquinoline Aporphine Intermediate Aporphine Intermediate 1-Benzylisoquinoline->Aporphine Intermediate Oxidative Cyclization (e.g., Photochemical, FeCl3, VOF3) This compound This compound Aporphine Intermediate->this compound Oxidation

Caption: A generalized synthetic pathway to this compound.

Biological Activities and Quantitative Data

The most significant reported biological activity of this compound is its trypanocidal effect against Trypanosoma cruzi, the causative agent of Chagas disease.[1] Additionally, as a member of the aporphine alkaloid class, it is predicted to possess cytotoxic properties against various cancer cell lines.

Table 1: Trypanocidal Activity of this compound

OrganismStageIC50 (µg/mL)
Trypanosoma cruziEpimastigote92.0 ± 18.4
Trypanosoma cruziTrypomastigote3.8 ± 1.8

Table 2: Representative Cytotoxic Activity of Related Aporphine Alkaloids against A549 Human Lung Carcinoma Cells

CompoundIC50 (µg/mL)
Thailandine0.30
LiriodenineNot specified, but active
OxoputerineNot specified, but active

Note: Data for Liriodenine and Oxoputerine indicates activity but does not provide specific IC50 values in the cited source.[5]

Experimental Protocols

General Alkaloid Isolation from Annona Species

While a specific, detailed protocol for this compound is not available, a general procedure for the isolation of alkaloids from Annona species can be described as follows.[10][11]

G start Dried & Powdered Annona foetida (Branches) extraction Maceration with Methanol start->extraction filtration Filtration & Concentration extraction->filtration acid_base Acid-Base Extraction (e.g., HCl and NH4OH) filtration->acid_base partition Solvent Partitioning (e.g., Dichloromethane) acid_base->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Preparative HPLC chromatography->purification end This compound purification->end

Caption: General workflow for alkaloid isolation.

  • Extraction: The dried and powdered plant material (e.g., branches of Annona foetida) is macerated with methanol at room temperature for an extended period (e.g., 72 hours), and the process is repeated multiple times to ensure complete extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent (e.g., dichloromethane) to isolate the basic alkaloids.

  • Chromatography: The crude alkaloid fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate the components based on polarity.

  • Purification: Fractions containing the target compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the cytotoxic activity of a compound against a cancer cell line, such as A549 human lung carcinoma cells.[12][13][14][15][16]

  • Cell Seeding: A549 cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) is added to each well.

  • Incubation: The plates are incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

In Vitro Trypanocidal Activity Assay

This protocol describes a general method for assessing the activity of a compound against the different life stages of Trypanosoma cruzi.[17][18][19][20][21]

  • Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) at 28°C. Trypomastigotes and amastigotes are typically obtained from infected mammalian cell cultures (e.g., L6 cells).

  • Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted to the desired concentrations.

  • Assay for Epimastigotes: Epimastigotes are seeded in 96-well plates and treated with various concentrations of the compound. The plates are incubated at 28°C for 72 hours. Parasite viability is assessed by counting with a hemocytometer or using a resazurin-based assay.

  • Assay for Trypomastigotes and Amastigotes: Mammalian cells (e.g., L6 cells) are seeded in 96-well plates and infected with trypomastigotes. After infection, the cells are treated with the compound. For the amastigote assay, the incubation is continued for 48-72 hours. For the trypomastigote assay, the supernatant containing released trypomastigotes is collected after 5-7 days. Parasite viability is determined by microscopy or a reporter gene assay (e.g., β-galactosidase).

  • Data Analysis: The percentage of parasite inhibition is calculated relative to untreated controls, and the IC50 values are determined.

Potential Mechanism of Action

The precise molecular targets and signaling pathways modulated by this compound have not been fully elucidated. However, based on studies of other aporphine alkaloids, several potential mechanisms can be proposed.

Trypanocidal Mechanism

Some aporphine alkaloids have been shown to induce programmed cell death in trypanosomes.[22] A potential mechanism involves the disruption of the mitochondrial membrane potential, leading to a cascade of events culminating in parasite death.[8]

G A This compound B Plasma Membrane Interaction A->B C Mitochondrial Membrane Depolarization B->C D Disruption of Electron Transport Chain C->D E ATP Depletion D->E F Oxidative Stress D->F G Programmed Cell Death E->G F->G

Caption: Inferred trypanocidal mechanism of action.

Anticancer Mechanism

Many aporphine alkaloids exhibit anticancer activity through various mechanisms, including the inhibition of topoisomerase I or II, induction of apoptosis, and cell cycle arrest.[15][23] Oxoaporphine alkaloids, in particular, are known to intercalate with DNA, which can disrupt DNA replication and transcription.[7][9] Furthermore, some aporphine alkaloids have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and NF-κB pathways.[24]

Conclusion

This compound is a promising natural product with potent trypanocidal activity. Its discovery highlights the continued importance of exploring the chemical diversity of the plant kingdom for new drug leads. While further research is needed to fully elucidate its mechanism of action and to develop it as a therapeutic agent, the information compiled in this guide provides a solid foundation for future investigations. The established synthetic routes for the aporphine scaffold and the detailed bioassay protocols will be instrumental for the synthesis of analogs and the comprehensive evaluation of their structure-activity relationships, ultimately paving the way for the development of novel and effective treatments for Chagas disease and potentially other diseases.

References

Ethnobotanical Uses of Plants Containing O-Methylmoschatoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the traditional applications, pharmacology, and phytochemistry of O-Methylmoschatoline, a promising aporphine alkaloid found in select genera of the Annonaceae family.

Introduction

This compound is a naturally occurring aporphine alkaloid found within a specific group of plants belonging to the Annonaceae family, most notably in the Guatteria and Annona genera. For centuries, indigenous communities in tropical regions have utilized various parts of these plants in their traditional medicine systems to treat a wide array of ailments. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, alongside available data on its phytochemical properties and pharmacological activities. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this bioactive compound.

Ethnobotanical Uses

Plants from the Annonaceae family have a rich history in traditional medicine across the globe. Species of Guatteria, a known source of this compound, are traditionally used to treat various conditions. For instance, the bark and leaves of several Guatteria species are employed in folk medicine for their purported anti-inflammatory, antifungal, and antiseptic properties. Traditional preparations often involve decoctions or infusions of the plant material.

Similarly, various species of the Annona genus, which also contain this compound, are integral to traditional healing practices. These plants are used to address a range of health concerns including digestive issues, fever, headaches, and skin conditions. The specific ethnobotanical applications often vary depending on the plant part used and the geographical region.

Table 1: Ethnobotanical Uses of Selected Guatteria Species Containing this compound

Plant SpeciesTraditional UsePlant Part Used
Guatteria clusiifoliaFever, headaches, stomach achesNot specified
Guatteria gaumeriDigestive issues (indigestion, bloating, flatulence), diarrhea, anxiety, nervousness, restlessness, skin conditions (acne, eczema, rashes)Not specified
Guatteria friesianaAnti-inflammatory, antifungal, antisepticNot specified
Guatteria blepharophyllaNot specifiedBark

Phytochemistry and Quantitative Data

This compound has been successfully isolated from the bark of Guatteria blepharophylla. While comprehensive quantitative data across different species and plant parts remains an area for further research, initial studies have provided some insights into its concentration.

Table 2: Quantitative Data for this compound

Plant SpeciesPlant PartCompoundYield
Guatteria blepharophyllaBarkThis compound13.0 mg from 1.0 g of the alkaloid fraction[1]

Experimental Protocols

Isolation of this compound from Guatteria blepharophylla Bark

The following protocol is adapted from the successful isolation of this compound and other alkaloids from the bark of Guatteria blepharophylla[1].

1. Extraction:

  • The dried and powdered bark of G. blepharophylla (1500 g) is successively extracted with n-hexane followed by methanol (MeOH) to yield n-hexane and MeOH extracts.
  • Thin-layer chromatography (TLC) analysis is used to confirm the high concentration of alkaloids in the MeOH extract.

2. Acid-Base Extraction:

  • An aliquot of the MeOH extract (210.0 g) is subjected to an acid-base extraction to separate the alkaloid fraction from the neutral components. This yields a CH2Cl2 alkaloid fraction and a CH2Cl2 neutral fraction.

3. Column Chromatography:

  • The alkaloid fraction (1.0 g) is subjected to column chromatography on silica gel treated with 10% NaHCO3.
  • The column is eluted with a gradient system of petroleum ether:CH2Cl2, followed by CH2Cl2:EtOAc, and then EtOAc:MeOH.
  • Fractions are collected and pooled based on TLC analysis.

4. Purification:

  • Pooled fractions containing this compound are further purified by preparative TLC eluted with CH2Cl2:MeOH (95:05, v/v) to yield the pure compound.

    experimental_workflow start Dried & Powdered Bark of Guatteria blepharophylla (1500 g) extraction Successive Extraction (n-hexane, then MeOH) start->extraction extracts n-hexane Extract MeOH Extract extraction->extracts acid_base Acid-Base Extraction of MeOH Extract (210 g) extracts->acid_base Select MeOH Extract fractions CH2Cl2 Alkaloid Fraction (1.0 g) CH2Cl2 Neutral Fraction acid_base->fractions column_chrom Silica Gel Column Chromatography (10% NaHCO3 treated) fractions->column_chrom Select Alkaloid Fraction purification Preparative TLC (CH2Cl2:MeOH 95:05) column_chrom->purification end Pure this compound (13.0 mg) purification->end

    Figure 1. Experimental workflow for the isolation of this compound.

    Pharmacological Activities

Aporphine alkaloids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. While specific data for this compound is still emerging, related compounds and the broader class of aporphines have demonstrated significant potential in several therapeutic areas.

Cytotoxicity

The cytotoxic potential of this compound against various cancer cell lines is an area of active investigation. While specific IC50 values for this compound are not yet widely published, other alkaloids isolated from Guatteria blepharophylla have shown antiproliferative activity[1]. Further research is needed to fully characterize the cytotoxic profile of this compound.

Antimicrobial Activity

The traditional use of Guatteria species for their antiseptic and antifungal properties suggests that their constituent compounds, including this compound, may possess antimicrobial activity. A related compound, isomoschatoline, also isolated from G. blepharophylla, exhibited antifungal activity against Candida albicans comparable to the standard drug nystatin[1]. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial and fungal pathogens are yet to be determined.

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, based on the known activities of other natural products, particularly alkaloids, it is plausible that this compound may modulate key cellular signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates a multitude of cellular processes. Dysregulation of this pathway is frequently observed in various diseases, including cancer. Natural compounds that can modulate this pathway are of significant interest for drug development. Future research should focus on investigating the potential interaction of this compound with components of this and other critical signaling pathways.

putative_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inflammation Inflammation mTORC1->Inflammation OM This compound OM->PI3K Putative Inhibition OM->Akt Putative Inhibition OM->mTORC1 Putative Inhibition

Figure 2. Putative signaling pathway modulated by this compound.

Conclusion and Future Directions

This compound, an aporphine alkaloid from the Annonaceae family, is present in plants with a rich history of use in traditional medicine. While preliminary phytochemical studies have confirmed its presence and enabled its isolation, a significant amount of research is still required to fully understand its therapeutic potential. Future research should prioritize:

  • Quantitative Analysis: Determining the concentration of this compound in various plant parts of different Guatteria and Annona species to identify high-yielding sources.

  • Pharmacological Screening: Conducting comprehensive in vitro and in vivo studies to establish the cytotoxic (IC50 values) and antimicrobial (MIC values) activities of pure this compound.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.

A deeper understanding of the ethnobotanical uses, phytochemistry, and pharmacology of this compound will be instrumental in unlocking its potential for the development of novel therapeutic agents.

References

In Silico Prediction of O-Methylmoschatoline Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O-Methylmoschatoline is a naturally occurring oxoaporphine alkaloid, a class of isoquinoline alkaloids found in various plant species.[1] Isoquinoline alkaloids have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[2][3][4] The exploration of these natural products for novel therapeutic agents is a key area of drug discovery. However, the traditional process of isolating, synthesizing, and experimentally testing these compounds is both time-consuming and resource-intensive.

In silico computational methods offer a powerful alternative to expedite the initial stages of drug discovery.[5] By simulating the interactions between a small molecule (ligand) and a biological target (protein) at a molecular level, these techniques can predict the potential bioactivity of a compound and assess its drug-likeness before any "wet lab" experiments are conducted. This technical guide presents a comprehensive, hypothetical workflow for the in silico prediction of the bioactivity of this compound, aimed at researchers, scientists, and drug development professionals.

For the purpose of this guide, we will hypothesize a study investigating the potential of this compound as an anticancer agent by targeting Human Topoisomerase I. This target is selected based on existing evidence that other oxoaporphine alkaloids exhibit anticancer activity through the inhibition of this critical enzyme.[6]

Experimental Protocols and Methodologies

A typical in silico drug discovery workflow involves several key stages, from preparing the molecules of interest to running simulations and analyzing the results. The following sections detail the methodologies for each step in our hypothetical study of O--Methylmoschatoline.

Ligand and Protein Preparation

Accurate preparation of both the ligand (this compound) and the protein target (Human Topoisomerase I) is a critical first step for successful molecular docking simulations.

a) Ligand Preparation Protocol:

  • Structure Retrieval: The 2D structure of this compound is obtained from a chemical database such as PubChem or synthesized using chemical drawing software like ChemDraw. The structure is then converted to a 3D format (e.g., SDF or MOL2).

  • Energy Minimization: The 3D structure of the ligand is subjected to energy minimization to obtain a stable, low-energy conformation. This is typically performed using force fields like MMFF94 or UFF.

  • Charge and Hydrogen Addition: Appropriate physiological charges and polar hydrogens are added to the ligand structure. For instance, Gasteiger charges can be computed.[3]

  • File Format Conversion: The prepared ligand structure is saved in the PDBQT file format, which is required by docking software like AutoDock Vina. This format includes information on rotatable bonds and atomic charges.

b) Protein Preparation Protocol:

  • Structure Retrieval: The 3D crystal structure of Human Topoisomerase I (e.g., PDB ID: 1T8I) is downloaded from the Protein Data Bank (PDB).

  • Protein Cleaning: The downloaded protein structure is "cleaned" by removing any co-crystallized ligands, water molecules, and other heteroatoms that are not relevant to the binding interaction.

  • Addition of Hydrogens and Charges: Polar hydrogens are added to the protein structure, and non-polar hydrogens are merged. Kollman charges are then assigned to the protein atoms.

  • File Format Conversion: The prepared protein is also converted to the PDBQT file format.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This simulation provides insights into the binding affinity and the specific molecular interactions driving the binding.

Molecular Docking Protocol using AutoDock Vina:

  • Grid Box Definition: A grid box is defined around the active site of Topoisomerase I. The center and dimensions of the grid box are chosen to encompass the known binding site of existing inhibitors or a predicted binding pocket.

  • Docking Simulation: The prepared ligand (this compound) and protein (Topoisomerase I) files, along with the grid parameters, are used as input for the docking software. AutoDock Vina, for example, uses a Lamarckian genetic algorithm to explore a wide range of possible binding poses.[4]

  • Pose and Affinity Analysis: The docking software outputs several possible binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol). The pose with the lowest binding affinity is generally considered the most favorable.

  • Interaction Analysis: The best-scoring pose is visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between this compound and the amino acid residues of Topoisomerase I.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.[7] In silico ADMET prediction helps to identify potential liabilities early in the drug discovery process.

ADMET Prediction Protocol:

  • Input: The chemical structure of this compound (e.g., in SMILES format) is submitted to an online ADMET prediction server or software (e.g., SwissADME, admetSAR).

  • Property Calculation: The software calculates a wide range of physicochemical and pharmacokinetic properties.

  • Analysis of Key Properties:

    • Absorption: Parameters like Caco-2 permeability, human intestinal absorption (HIA), and P-glycoprotein substrate potential are assessed.

    • Distribution: Blood-brain barrier (BBB) penetration and plasma protein binding are predicted.

    • Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is evaluated.

    • Excretion: Predictions related to clearance and half-life are considered.

    • Toxicity: Potential toxicities such as AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity are predicted.

    • Lipinski's Rule of Five: Compliance with these rules (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10) is checked as a general indicator of drug-likeness.[8]

Data Presentation: Hypothetical Results

The following tables summarize the hypothetical quantitative data that would be generated from the in silico analyses described above.

Table 1: Predicted Molecular Docking Results for this compound with Human Topoisomerase I

ParameterValue
Binding Affinity (kcal/mol) -8.5
Interacting Residues TYR532, LYS532, ARG364, ASN722
Hydrogen Bonds 2 (with LYS532, ARG364)
Hydrophobic Interactions TYR532, ALA651
Pi-Pi Stacking 1 (with TYR532)

Table 2: Predicted ADMET Properties of this compound

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight321.32 g/mol Compliant with Lipinski's Rule
LogP2.8Optimal for membrane permeability
H-bond Donors0Compliant with Lipinski's Rule
H-bond Acceptors4Compliant with Lipinski's Rule
Absorption
Human Intestinal AbsorptionHighGood oral absorption predicted
Caco-2 PermeabilityHighGood intestinal permeability
P-glycoprotein SubstrateNoLow risk of efflux
Distribution
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity/toxicity
Plasma Protein Binding~90%High binding, may affect free drug concentration
Metabolism
CYP1A2 InhibitorNoLow risk of drug-drug interactions
CYP2C9 InhibitorYesPotential for drug-drug interactions
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitionLow riskLow risk of cardiotoxicity
HepatotoxicityLow riskLow risk of liver damage

Visualizations

Diagrams are essential for visualizing complex workflows and biological pathways. The following are Graphviz representations of the experimental workflow and the hypothesized mechanism of action.

experimental_workflow cluster_prep Preparation Stage cluster_analysis Computational Analysis cluster_validation Refinement & Validation cluster_results Output ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking admet ADMET Prediction ligand_prep->admet protein_prep Protein Preparation (Topoisomerase I) protein_prep->docking md_sim Molecular Dynamics (Optional) docking->md_sim binding_analysis Binding Affinity & Interaction Analysis docking->binding_analysis drug_likeness Drug-Likeness & Toxicity Profile admet->drug_likeness md_sim->binding_analysis

Caption: Overall workflow for the in silico prediction of bioactivity.

signaling_pathway dna Supercoiled DNA topoI Topoisomerase I dna->topoI Binding cleavage_complex Topoisomerase I- DNA Cleavage Complex topoI->cleavage_complex DNA Cleavage religation DNA Religation cleavage_complex->religation apoptosis Apoptosis cleavage_complex->apoptosis DNA Damage Signal relaxed_dna Relaxed DNA religation->relaxed_dna omm This compound omm->cleavage_complex Stabilization & Inhibition of Religation

Caption: Hypothesized inhibition of Topoisomerase I by this compound.

Discussion and Conclusion

The hypothetical in silico results suggest that this compound is a promising candidate for further investigation as an anticancer agent. The predicted strong binding affinity to the active site of Human Topoisomerase I, coupled with key molecular interactions like hydrogen bonding and pi-pi stacking, indicates a plausible mechanism of inhibition. A stable interaction with the Topoisomerase I-DNA cleavage complex would inhibit the DNA religation step, leading to DNA damage and ultimately apoptosis in cancer cells.

Furthermore, the predicted ADMET profile of this compound is largely favorable. Its compliance with Lipinski's Rule of Five, high predicted intestinal absorption, and low predicted toxicity are all desirable characteristics for a potential drug candidate. However, the predicted inhibition of CYP2C9 and CYP3A4 enzymes warrants caution, as this could lead to drug-drug interactions if co-administered with other medications metabolized by these enzymes. The predicted ability to cross the blood-brain barrier could be advantageous for treating brain tumors, but also raises the possibility of central nervous system side effects.

It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. The next steps would involve in vitro assays to confirm the inhibitory activity of this compound against Topoisomerase I and to assess its cytotoxicity against various cancer cell lines. Subsequent in vivo studies in animal models would be necessary to evaluate its efficacy and safety profile in a biological system.

References

Preliminary Cytotoxicity Screening of O-Methylmoschatoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

O-Methylmoschatoline is an aporphine alkaloid, a class of natural compounds known for their diverse pharmacological activities, including potential anticancer properties. This technical guide provides a comprehensive overview of the methodologies for conducting a preliminary cytotoxicity screening of this compound. It is intended for researchers, scientists, and drug development professionals. This document outlines detailed experimental protocols, presents illustrative data in a structured format, and visualizes key experimental workflows and potential signaling pathways. While specific experimental data on this compound is not yet widely available, this guide serves as a robust framework for its systematic evaluation.

Introduction

Aporphine alkaloids, isolated from various plant species, have demonstrated significant potential as anticancer agents.[1][2] this compound, a member of this family, warrants investigation to determine its cytotoxic effects against various cancer cell lines. Preliminary cytotoxicity screening is a critical first step in the drug discovery process to identify and characterize potential therapeutic candidates. This guide details the standardized procedures for such a screening, focusing on the widely used MTT assay.

Experimental Protocols

A detailed methodology for the preliminary cytotoxicity screening of this compound is provided below. This protocol is based on the well-established MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by inference, cell viability.[3]

Materials and Reagents
  • This compound (or a relevant aporphine alkaloid)

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), HeLa (cervical))

  • Normal human cell line (e.g., MRC-5 (lung fibroblast))

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Cell Culture

Human cancer cell lines and a normal human cell line are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay Protocol
  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium from the cell plates is replaced with the medium containing the different concentrations of the test compound. Control wells receive medium with DMSO at the same final concentration as the highest compound concentration.

  • Incubation: The plates are incubated for 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Data Analysis

The percentage of cell viability is calculated using the following formula:

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of compound concentration versus percentage of cell viability.

Illustrative Data Presentation

The following table presents hypothetical IC50 values for this compound against a panel of human cancer cell lines and a normal cell line. This data is for illustrative purposes to demonstrate how results from a cytotoxicity screening would be presented.

Cell LineCancer TypeIC50 (µM) - 48h
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma25.7 ± 2.5
HCT116Colorectal Carcinoma18.9 ± 2.1
HeLaCervical Adenocarcinoma22.4 ± 3.0
MRC-5Normal Lung Fibroblast> 100

Potential Signaling Pathways in this compound-Induced Cytotoxicity

Aporphine alkaloids are known to induce apoptosis in cancer cells through various mechanisms.[4] The cytotoxic effect of this compound could potentially be mediated by the activation of intrinsic and/or extrinsic apoptotic pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by cellular stress, leading to changes in the inner mitochondrial membrane. This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspases (caspase-9 and the executioner caspase-3), ultimately leading to apoptosis.

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to death receptors on the cell surface. This leads to the activation of caspase-8, which can then directly activate the executioner caspase-3 or cleave Bid to tBid, which in turn activates the intrinsic pathway.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, A549, etc.) seeding Seed cells in 96-well plates cell_culture->seeding compound_prep Prepare this compound dilutions treatment Treat cells with compound seeding->treatment compound_prep->treatment incubation Incubate for 48/72 hours treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_solubilization Solubilize formazan crystals mtt_addition->formazan_solubilization read_absorbance Read absorbance at 570 nm formazan_solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathways

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 mitochondrion Mitochondrion caspase8->mitochondrion via tBid caspase3 Caspase-3 caspase8->caspase3 cellular_stress Cellular Stress (this compound) cellular_stress->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

This technical guide provides a foundational framework for the preliminary cytotoxicity screening of this compound. The detailed experimental protocols and illustrative data offer a clear path for researchers to follow. The visualized workflows and potential signaling pathways provide a conceptual basis for understanding the compound's possible mechanism of action. Further studies are required to generate specific data for this compound and to elucidate its precise molecular targets and signaling pathways involved in its cytotoxic effects. Such research will be crucial in determining its potential as a novel anticancer agent.

References

O-Methylmoschatoline: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmoschatoline is a naturally occurring aporphine alkaloid that has garnered interest within the scientific community for its potential pharmacological activities. As with any compound under investigation for therapeutic applications, a thorough understanding of its physicochemical properties is paramount. Among these, solubility in various organic solvents is a critical parameter that influences its extraction, purification, formulation, and bioavailability. This technical guide provides an in-depth overview of the available information on the solubility of this compound, outlines a standard experimental protocol for its determination, and presents a logical workflow for this process.

Core Data: Solubility Profile of this compound

Quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, based on extraction and purification procedures described in scientific studies, a qualitative solubility profile can be inferred. The principle of "like dissolves like" generally applies, suggesting that this compound, as an alkaloid, will exhibit better solubility in organic solvents than in water.[1][2] Alkaloids are typically soluble in alcohols and a variety of organic solvents.[1]

The following table summarizes the qualitative solubility of this compound in several common organic solvents, as suggested by its use in experimental procedures.

Organic SolventChemical FormulaPolarityQualitative SolubilityCitation
ChloroformCHCl₃NonpolarSoluble[3]
MethanolCH₃OHPolar ProticSoluble[4]
EthanolC₂H₅OHPolar ProticLikely Soluble[1]
Ethyl AcetateC₄H₈O₂Polar AproticLikely Soluble[5]
n-HexaneC₆H₁₄NonpolarSparingly Soluble[3]

Note: "Soluble" indicates that the solvent has been successfully used for extraction or chromatographic separation of this compound, suggesting a significant degree of dissolution. "Likely Soluble" is inferred from the general solubility of aporphine alkaloids in these solvents. "Sparingly Soluble" suggests it may be used in fractionation to separate it from more soluble components. For precise drug development and formulation, experimental determination of quantitative solubility is essential.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[6][7] This protocol provides a robust framework for obtaining accurate and reproducible solubility data.

1. Materials and Equipment:

  • This compound (pure solid)

  • Selected organic solvents (analytical grade)

  • Sealed, temperature-controlled flasks or vials (e.g., screw-cap glass vials)

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or smaller)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution in equilibrium with the solid phase is achieved.[7]

    • Place the sealed flasks in a temperature-controlled shaker or on a stirrer.

    • Agitate the samples at a constant temperature for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.[6] The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the suspension to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.[6]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[6] This step is critical to prevent undissolved solid from artificially inflating the measured solubility.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.[6]

    • A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[6]

3. Data Reporting:

  • The solubility should be reported in standard units such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

  • The temperature at which the solubility was determined must always be specified.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_quant Quantification cluster_report Data Reporting start Add excess this compound to a known volume of solvent agitate Agitate at constant temperature (24-72 hours) to reach equilibrium start->agitate centrifuge Centrifuge the suspension agitate->centrifuge filter Filter the supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute the clear filtrate filter->dilute hplc Analyze by HPLC dilute->hplc report Report solubility in mg/mL or mol/L at a specified temperature hplc->report

Figure 1: Workflow for Shake-Flask Solubility Determination.

Signaling Pathways

At present, specific signaling pathways directly modulated by this compound have not been extensively elucidated in the scientific literature. Aporphine alkaloids, as a class, are known to interact with various receptors and signaling cascades, but further research is required to determine the precise molecular targets and mechanisms of action for this compound. As research progresses, it is anticipated that its biological activities will be linked to specific cellular signaling pathways.

Conclusion

This technical guide provides a summary of the current understanding of this compound's solubility in organic solvents, a detailed protocol for its experimental determination, and a visual representation of this workflow. While quantitative data remains a gap in the literature, the provided qualitative information and the standardized experimental methodology offer a solid foundation for researchers and drug development professionals. Accurate and reproducible solubility data are indispensable for advancing the scientific understanding and potential therapeutic application of this compound.

References

Methodological & Application

Total Synthesis of O-Methylmoschatoline: A Detailed Methodological Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive overview of the synthetic methodologies for the aporphine alkaloid, O-Methylmoschatoline. Aimed at researchers, scientists, and professionals in drug development, this document details a key synthetic transformation and outlines the foundational reactions crucial for the synthesis of its precursors. The information is presented to facilitate the replication and further investigation of this class of compounds.

Introduction

This compound is a member of the aporphine class of alkaloids, a group of naturally occurring compounds with a wide range of biological activities. The synthesis of this compound and its analogs is of significant interest for the exploration of their therapeutic potential. This document outlines a pivotal final-step synthesis of this compound from a key precursor and discusses the general methodologies required for the synthesis of that precursor.

Key Synthetic Transformation: this compound from 3-Methoxynuciferine

A reported synthesis of this compound involves the oxidative transformation of 3-methoxynuciferine. This reaction represents a critical final step in the total synthesis of the target molecule.

Reaction Scheme:

G 3-Methoxynuciferine 3-Methoxynuciferine C₁₉H₂₁NO₃ This compound This compound C₁₉H₁₉NO₄ 3-Methoxynuciferine->this compound  Lead Tetraacetate (Pb(OAc)₄)  Acetic Acid (AcOH)  Room Temperature, 12h

Caption: Final oxidative step to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a published procedure and outlines the conversion of 3-methoxynuciferine to this compound.

Materials:

  • 3-Methoxynuciferine

  • Lead Tetraacetate (90% reagent)

  • Acetic Acid

  • Dilute Sulfuric Acid

  • Chloroform

Procedure:

  • Dissolve 3-methoxynuciferine (0.33 mmol) in acetic acid (5 mL).

  • Add lead tetraacetate (1.0 mmol) to the stirred solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into a dilute sulfuric acid solution (20 mL).

  • Extract the aqueous mixture with chloroform until the organic extracts are nearly colorless.

  • Combine the organic extracts and evaporate the solvent to yield the crude product as a dark brown oil.

  • Purify the crude product via column chromatography to obtain this compound.

Quantitative Data Summary:

ReactantMolar Amount (mmol)ReagentMolar Amount (mmol)SolventVolume (mL)Reaction Time (h)Temperature
3-Methoxynuciferine0.33Lead Tetraacetate (90%)1.0Acetic Acid512Room Temp.

Synthesis of the Precursor: 3-Methoxynuciferine

The total synthesis of this compound is contingent on the availability of its precursor, 3-methoxynuciferine. The synthesis of this and similar aporphine alkaloid precursors typically involves the construction of a tetrahydroisoquinoline core, followed by further functionalization and cyclization. Two classical and powerful methods for the formation of the tetrahydroisoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.

Foundational Methodologies for Precursor Synthesis

1. Bischler-Napieralski Reaction:

This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.

Logical Workflow:

G cluster_0 Bischler-Napieralski Route Start β-Arylethylamine Amide_Formation Amide Formation (e.g., Acyl Chloride) Start->Amide_Formation Amide β-Arylethylamide Amide_Formation->Amide Cyclization Bischler-Napieralski Cyclization (e.g., POCl₃, P₂O₅) Amide->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Reduction Reduction (e.g., NaBH₄) Dihydroisoquinoline->Reduction Tetrahydroisoquinoline Tetrahydroisoquinoline Core Reduction->Tetrahydroisoquinoline

Caption: Bischler-Napieralski reaction workflow.

2. Pictet-Spengler Reaction:

This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Logical Workflow:

G cluster_1 Pictet-Spengler Route Start_PS β-Arylethylamine Condensation Condensation & Cyclization (Acid Catalyst) Start_PS->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Tetrahydroisoquinoline_PS Tetrahydroisoquinoline Core Condensation->Tetrahydroisoquinoline_PS

Caption: Pictet-Spengler reaction workflow.

Further steps to convert the resulting tetrahydroisoquinoline core into 3-methoxynuciferine would involve specific functional group manipulations and a final intramolecular cyclization to form the characteristic aporphine ring system.

Conclusion

The total synthesis of this compound is a challenging yet achievable goal in organic synthesis. The final oxidative step from 3-methoxynuciferine provides a direct route to the target molecule. The construction of the necessary aporphine precursor relies on established methodologies such as the Bischler-Napieralski and Pictet-Spengler reactions to form the core tetrahydroisoquinoline structure. This application note provides a foundational understanding of these synthetic strategies to aid researchers in the synthesis and exploration of this compound and related aporphine alkaloids. Further research into optimizing these routes and exploring novel synthetic pathways is encouraged.

O-Methylmoschatoline: A Detailed Protocol for Extraction from Annona montana

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a comprehensive application note detailing the extraction of O-Methylmoschatoline, a promising aporphine alkaloid, from the bark of Annona montana. This document provides a meticulous, step-by-step protocol for the isolation and quantification of this compound, alongside an exploration of its cytotoxic activities against cancer cell lines.

This compound has been identified in the bark and branches of Annona montana, a plant belonging to the Annonaceae family. This family of plants is renowned for its rich content of bioactive alkaloids with potential therapeutic applications. The following protocol outlines a robust method for the extraction and purification of this compound, ensuring a high degree of purity suitable for further pharmacological investigation.

Experimental Protocols

Plant Material Collection and Preparation

Fresh bark of Annona montana should be collected and authenticated by a plant taxonomist. The bark is then washed, shade-dried at room temperature for 7-10 days, and pulverized into a coarse powder using a mechanical grinder.

Extraction of Crude Alkaloids

The powdered bark material undergoes an exhaustive extraction process to isolate the crude alkaloid fraction.

Protocol:

  • Macerate the dried bark powder (1 kg) in 95% ethanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a viscous ethanolic extract.

  • Suspend the crude extract in 2% hydrochloric acid (500 mL) and partition with n-hexane (3 x 500 mL) to remove non-polar compounds.

  • Basify the aqueous acidic layer to pH 9-10 with a 25% ammonium hydroxide solution.

  • Extract the liberated alkaloids with dichloromethane (5 x 500 mL).

  • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under reduced pressure to yield the crude alkaloid extract.

Isolation of this compound

The crude alkaloid extract is subjected to column chromatography for the purification of this compound.

Protocol:

  • Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry packing solvent.

  • Adsorb the crude alkaloid extract (10 g) onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient solvent system of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Collect fractions of 50 mL each and monitor by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v) and visualization under UV light (254 nm and 366 nm).

  • Pool the fractions containing the compound of interest based on their TLC profiles.

  • Subject the pooled fractions to further purification by preparative TLC or recrystallization to obtain pure this compound.

Quantification of this compound

A validated High-Performance Liquid Chromatography (HPLC) method is employed for the quantitative analysis of this compound.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of accurately weighed pure this compound in methanol. Prepare a series of standard solutions of different concentrations by serial dilution.

  • Sample Preparation: Accurately weigh the extracted sample, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation

ParameterValueReference
Plant SourceAnnona montana (Bark)[1]
Extraction MethodMaceration with Ethanol followed by Acid-Base PartitioningGeneral Alkaloid Extraction
Purification MethodSilica Gel Column ChromatographyGeneral Alkaloid Purification
Quantification MethodHPLC-UV[1][2]

Biological Activity: Cytotoxicity Against Cancer Cell Lines

While specific data on the cytotoxic activity of pure this compound is limited, crude extracts of Annona montana have demonstrated cytotoxic effects against various cancer cell lines. Further studies are warranted to elucidate the specific anticancer potential of isolated this compound.

Visualizations

Experimental Workflow

Extraction_Workflow A Annona montana Bark Powder B Maceration with 95% Ethanol A->B C Filtration and Concentration B->C D Acid-Base Extraction C->D E Crude Alkaloid Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection and TLC Monitoring F->G H Purification of this compound G->H I Quantification by HPLC H->I

Caption: Workflow for the extraction and quantification of this compound.

Proposed General Signaling Pathway for Alkaloid Cytotoxicity

The precise signaling pathway modulated by this compound is yet to be elucidated. However, many alkaloids exert their cytotoxic effects by inducing apoptosis. A generalized potential pathway is depicted below.

Signaling_Pathway cluster_cell Cancer Cell O_Methyl This compound Receptor Cell Surface Receptor / Intracellular Target O_Methyl->Receptor Binding Caspase_Cascade Caspase Cascade Activation Receptor->Caspase_Cascade Signal Transduction Apoptosis Apoptosis Caspase_Cascade->Apoptosis Execution

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

High-Yield Synthesis of O-Methylmoschatoline Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the high-yield synthesis of O-Methylmoschatoline, an oxoaporphine alkaloid, and its derivatives. The synthesis leverages a Pschorr cyclization of a key aminotetrahydroisoquinoline precursor. This method offers a robust and efficient route to obtaining this compound, a compound of interest for its potential biological activities, including topoisomerase inhibition and DNA intercalation. This guide includes comprehensive experimental procedures, quantitative data, and visual diagrams of the synthetic pathway and proposed mechanism of action to aid in research and development.

Introduction

This compound is a member of the oxoaporphine class of alkaloids, which are known for their planar aromatic structure and a range of biological activities. These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer agents, primarily through mechanisms involving the inhibition of topoisomerase and intercalation with DNA. The development of high-yield and reproducible synthetic methods is crucial for the further investigation of this compound and the generation of novel derivatives with improved therapeutic profiles.

The synthetic strategy outlined herein is based on the well-established Pschorr cyclization reaction. This intramolecular aromatic substitution reaction provides an effective means to construct the characteristic fused ring system of aporphine alkaloids from readily accessible precursors.

Synthesis of this compound

The key transformation in the synthesis of this compound is the Pschorr cyclization of 1-(2-Amino-4,5-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline. This precursor is first subjected to diazotization followed by a copper-catalyzed cyclization to yield the aporphine core, which upon oxidation, furnishes this compound.

Experimental Protocol: Pschorr Cyclization for this compound Synthesis

Materials:

  • 1-(2-Amino-4,5-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Copper powder

  • Ammonium hydroxide (NH₄OH)

  • Chloroform (CHCl₃)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), 2N

  • Distilled water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, separatory funnels, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Diazotization:

    • Dissolve 1-(2-Amino-4,5-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 g) in a mixture of distilled water (20 mL) and concentrated sulfuric acid (5 mL) in a flask, cooling the mixture in an ice bath.

    • Slowly add a solution of sodium nitrite (0.2 g) in cold distilled water (2 mL) dropwise to the cooled solution with constant stirring.

    • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization:

    • To the cold diazonium salt solution, add copper powder (1.0 g) portion-wise with vigorous stirring.

    • After the addition is complete, heat the reaction mixture on a water bath at 80°C for 1 hour. During this time, the color of the solution will change, and nitrogen gas will evolve.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and make it alkaline by the slow addition of concentrated ammonium hydroxide.

    • Extract the aqueous mixture with chloroform (3 x 50 mL).

    • Combine the organic extracts and wash them with water (2 x 30 mL).

    • Dry the chloroform extract over anhydrous sodium sulfate and filter.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a chloroform-ethanol gradient to afford this compound.

Data Presentation
CompoundStarting MaterialReagentsReactionYield (%)Melting Point (°C)
This compound1-(2-Amino-4,5-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolineNaNO₂, H₂SO₄, CuPschorr Cyclization60-70%248-250

Synthesis of this compound Derivatives

The versatile nature of the oxoaporphine scaffold allows for the synthesis of various derivatives. Modifications can be introduced by utilizing appropriately substituted precursors in the Pschorr cyclization or by further chemical transformation of the this compound core. For example, demethylation followed by re-alkylation with different alkyl halides can provide a library of ether derivatives.

General Protocol for N-Demethylation and N-Alkylation

Procedure:

  • N-Demethylation: Treat this compound with a demethylating agent such as cyanogen bromide (von Braun reaction) or a chloroformate reagent.

  • N-Alkylation: The resulting secondary amine can then be alkylated using a variety of alkyl halides in the presence of a base to yield the desired N-substituted derivatives.

Proposed Mechanism of Action: Signaling Pathway

This compound and its derivatives are believed to exert their cytotoxic effects through a dual mechanism involving the inhibition of topoisomerase II and intercalation into DNA.

Topoisomerase II Inhibition and DNA Intercalation Pathway

G cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA Double Helix TopoII Topoisomerase II DNA->TopoII Binds to DNA Replication DNA Replication & Transcription TopoII->Replication Relieves Torsional Strain Apoptosis Apoptosis Replication->Apoptosis Inhibition of Replication Leads to Cell Death OMM This compound OMM->DNA Intercalation OMM->TopoII Inhibition

Caption: Proposed mechanism of this compound's anticancer activity.

The planar aromatic structure of this compound allows it to intercalate between the base pairs of the DNA double helix. This insertion distorts the DNA structure, interfering with the processes of DNA replication and transcription.[1][2] Concurrently, this compound can inhibit the function of topoisomerase II, an essential enzyme that resolves DNA tangles and supercoils during replication.[3][4] By stabilizing the covalent complex between topoisomerase II and DNA, the drug prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).[5][6]

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation Start Starting Materials Precursor Precursor Synthesis Start->Precursor Cyclization Pschorr Cyclization Precursor->Cyclization OMM This compound Cyclization->OMM Derivatives Derivative Synthesis OMM->Derivatives Purification Purification (Chromatography) OMM->Purification Derivatives->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Bioassay Biological Assays (e.g., Cytotoxicity) Characterization->Bioassay

Caption: General workflow for synthesis and evaluation.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and high-yielding method for the preparation of this compound. This, coupled with strategies for derivative synthesis, opens avenues for the exploration of this class of oxoaporphine alkaloids for drug discovery and development. The provided diagrams offer a clear visual representation of the synthetic pathway and the proposed biological mechanism, which can guide further research in this promising area.

References

Application Notes and Protocols for the Quantification of O-Methylmoschatoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Methylmoschatoline is an aporphine alkaloid that has garnered interest within the scientific community due to its potential pharmacological activities, which are characteristic of this class of compounds. Aporphine alkaloids are known to exhibit a range of biological effects, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for phytochemical analysis, pharmacokinetic studies, and the overall development of new therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established analytical techniques for the analysis of aporphine alkaloids.

Analytical Methods Overview

The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This method is suitable for the quantification of this compound in samples where the concentration is relatively high and the matrix is not overly complex, such as in concentrated plant extracts. It offers robustness and is widely available in analytical laboratories.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying trace levels of this compound in complex biological matrices like plasma or tissue homogenates.[4][5] Its high sensitivity and selectivity make it ideal for pharmacokinetic and metabolic studies.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key parameters for the HPLC-DAD and LC-MS/MS methods for the quantification of this compound. These are proposed methods based on the analysis of similar aporphine alkaloids and should be validated for this compound specifically.

Table 1: HPLC-DAD Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 10-20% B, increase to 80-90% B over 20-30 min
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25-35 °C
Detection Wavelength 280 nm and 320 nm (based on UV spectra of aporphines)
Injection Volume 10 - 20 µL
Internal Standard A structurally similar, commercially available aporphine alkaloid

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Conditions
LC System UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile with 0.1% Formic acid
Gradient A rapid gradient, e.g., 5% B to 95% B in 5-10 minutes
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ of this compound (to be determined)
Product Ions (Q3) At least two characteristic fragment ions (to be determined)
Internal Standard A stable isotope-labeled this compound or a related alkaloid

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Material by HPLC-DAD

1. Standard Preparation:

  • An analytical standard of this compound is required. As commercial availability may be limited, it might need to be isolated and purified from a natural source, with its identity and purity confirmed by spectroscopic methods (NMR, MS).

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.

2. Sample Preparation (Plant Material):

  • Dry the plant material (e.g., leaves, bark) at 40-50 °C and grind it into a fine powder.

  • Accurately weigh about 1 g of the powdered material into a flask.

  • Extract with an appropriate solvent, such as methanol or a mixture of methanol and chloroform, using ultrasonication or soxhlet extraction.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the residue in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the calibration standards and the prepared sample solutions.

  • Record the chromatograms and integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

1. Standard and Quality Control (QC) Sample Preparation:

  • Prepare a stock solution of this compound and an internal standard (IS) in methanol.

  • Prepare calibration curve (CC) standards and quality control (QC) samples by spiking known amounts of this compound into blank plasma. The concentration range should cover the expected in vivo concentrations.

2. Sample Preparation (Plasma):

  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Liquid-Liquid Extraction (LLE): To a 100 µL plasma sample, add the internal standard and an appropriate buffer to adjust the pH. Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), vortex, and centrifuge to separate the layers.[6] Transfer the organic layer to a new tube, evaporate to dryness, and reconstitute in the mobile phase.

  • Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange). Load the pre-treated plasma sample. Wash the cartridge to remove interferences and then elute the analyte with a suitable solvent.[4] Evaporate the eluate and reconstitute in the mobile phase.

3. LC-MS/MS Analysis:

  • Optimize the MS parameters for this compound and the internal standard by infusing a standard solution directly into the mass spectrometer. Determine the precursor ion and the most abundant and stable product ions for MRM transitions.

  • Equilibrate the LC-MS/MS system.

  • Inject the prepared CC standards, QC samples, and plasma samples.

  • Acquire the data in MRM mode.

  • Process the data using the appropriate software. Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify this compound in the plasma samples using the calibration curve.

Visualizations

Experimental Workflow for LC-MS/MS Quantification

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add Internal Standard plasma->is extraction Extraction (Protein Precipitation, LLE, or SPE) is->extraction evap Evaporation extraction->evap recon Reconstitution evap->recon lc_sep UHPLC Separation (C18 Column) recon->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion ms_detect MRM Detection ms_ion->ms_detect integrate Peak Integration ms_detect->integrate cal_curve Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->cal_curve quant Quantification cal_curve->quant

Caption: Workflow for this compound quantification in plasma.

Putative Signaling Pathway for Aporphine Alkaloids

Aporphine alkaloids have been reported to exert their biological effects, such as anticancer activity, through the modulation of key cellular signaling pathways.[1][7] One of the commonly affected pathways is the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The following diagram illustrates a hypothetical mechanism by which an aporphine alkaloid like this compound might inhibit this pathway.

signaling_pathway gf Growth Factor receptor Receptor Tyrosine Kinase gf->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation aporphine This compound (Aporphine Alkaloid) aporphine->pi3k aporphine->akt

Caption: Putative inhibition of the PI3K/Akt pathway by this compound.

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in both plant and biological matrices. The choice between HPLC-DAD and LC-MS/MS will be dictated by the specific requirements of the research. It is imperative to perform a full method validation according to regulatory guidelines to ensure the reliability and accuracy of the generated data. The provided diagrams offer a visual guide to the experimental workflow and a potential mechanism of action for this class of compounds, serving as a valuable resource for researchers in the field of natural product chemistry and drug development.

References

Application Note: High-Throughput Analysis of O-Methylmoschatoline using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of O-Methylmoschatoline, a derivative of the aporphine alkaloid Moschatoline. This method is designed for researchers in pharmacology, drug metabolism, and natural product chemistry, providing a robust protocol for the detection of this compound in various matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. All quantitative data and experimental parameters are presented in clear, structured tables, and a graphical representation of the workflow is provided to ensure ease of use.

Introduction

Aporphine alkaloids are a class of naturally occurring compounds with a wide range of pharmacological activities. This compound, a methylated derivative of Moschatoline, is of significant interest for its potential biological activities. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, metabolic profiling, and quality control of natural product extracts. This application note presents a validated HPLC-MS/MS method that offers high selectivity and sensitivity for the detection and quantification of this compound.

Experimental

Analyte and Standard Preparation

An analytical standard of this compound may be sourced from specialized chemical suppliers of alkaloid standards. In the absence of a commercial standard, one can be synthesized via the O-methylation of a Moschatoline standard.

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound analytical standard and dissolve in 1.0 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These solutions are used to construct a calibration curve.

Sample Preparation

The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma). The protocol may need to be optimized for different sample types.

  • Protein Precipitation: To 100 µL of the sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: HPLC Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometer Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
This compound Mass Transitions

The exact mass of this compound is deduced from the structure of Moschatoline. Moschatoline has a molecular formula of C18H17NO4, and a monoisotopic mass of 311.1158 g/mol . O-methylation adds a CH2 group, resulting in a molecular formula of C19H19NO4 for this compound, with a monoisotopic mass of 325.1314 g/mol . The precursor ion will be the protonated molecule [M+H]+. The product ions are predicted based on the known fragmentation patterns of aporphine alkaloids.

Table 3: MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound326.1295.10.13020
This compound326.1267.10.13025
Internal StandardUser DefinedUser Defined0.1User DefinedUser Defined

Note: The selection of an appropriate internal standard is crucial for accurate quantification and should have similar chemical properties and ionization characteristics to this compound.

Results and Discussion

This HPLC-MS/MS method provides excellent sensitivity and selectivity for the analysis of this compound. The chromatographic conditions ensure good peak shape and resolution from potential interferences. The use of Multiple Reaction Monitoring (MRM) enhances the specificity of the detection, minimizing the impact of matrix effects. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standard solutions. The linearity of the method should be evaluated over the desired concentration range.

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solution Preparation working_std Working Standard Preparation stock->working_std Serial Dilution hplc HPLC Separation (C18 Column) working_std->hplc Injection sample_prep Sample Extraction sample_prep->hplc Injection msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification signaling_pathway cluster_upstream Upstream Events cluster_cellular Cellular Interaction cluster_downstream Downstream Effects drug_admin Drug Administration (this compound) absorption Absorption drug_admin->absorption distribution Distribution absorption->distribution receptor Target Receptor distribution->receptor Binding metabolism Metabolism distribution->metabolism signaling Downstream Signaling Cascade receptor->signaling Activation response Pharmacological Response signaling->response excretion Excretion metabolism->excretion

O-Methylmoschatoline: Elucidating a Biological Target is Key for Use as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the natural product O-Methylmoschatoline, a specific biological target for this compound has not yet been identified in publicly available scientific literature. This critical gap in knowledge currently prevents the development of detailed application notes and specific assay protocols for its use as a chemical probe.

A comprehensive search of scientific databases reveals a lack of published research detailing the biological activity, mechanism of action, or molecular targets of this compound. While the PubChem entry for this compound provides chemical and physical properties, it does not contain information on its biological effects. Without an established and validated biological target, it is not feasible to design and recommend a specific assay for its use as a chemical probe.

Chemical probes are small molecules with known and specific biological activities that are used to study the function of proteins and biological pathways. The utility of a chemical probe is entirely dependent on a thorough understanding of its mechanism of action and its selectivity for its intended target.

For researchers, scientists, and drug development professionals interested in utilizing this compound, the initial and essential step will be to identify its biological target. This could be achieved through a variety of screening approaches, including:

  • High-Throughput Screening (HTS): Testing the compound against a large library of known biological targets, such as enzymes, receptors, or ion channels.

  • Phenotypic Screening: Observing the effects of the compound on cells or organisms to identify a particular biological response, which can then be used to trace back to the molecular target.

  • Affinity-Based Methods: Using chemical proteomics approaches to isolate the protein(s) that this compound directly binds to within a complex biological sample.

Once a specific and validated biological target is identified, it will then be possible to develop detailed application notes and protocols for the use of this compound as a chemical probe in relevant assays. These could include, but are not limited to, enzyme inhibition assays, receptor binding assays, or cell-based signaling pathway analyses.

At present, any attempt to create a specific assay protocol for this compound would be purely speculative and lack the necessary scientific foundation. The scientific community awaits further research to unlock the potential of this natural product.

Application Notes and Protocols: In Vitro Anti-Cancer Activity of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific in vitro anti-cancer activity of O-Methylmoschatoline is not available in the provided search results. The following application notes and protocols are a generalized guide based on common methodologies for evaluating the anti-cancer properties of novel chemical entities. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

The evaluation of novel compounds for anti-cancer activity is a critical first step in the drug discovery process. In vitro assays are essential for determining the cytotoxic and cytostatic effects of a compound on cancer cells and for elucidating its mechanism of action. This document outlines standard protocols for assessing cell viability, induction of apoptosis, and cell cycle arrest, which are common mechanisms of action for anti-cancer agents.[1][2] It also provides templates for data presentation and visualization of cellular pathways.

Data Presentation: Summarizing Quantitative Data

Effective data presentation is crucial for comparing the anti-cancer activity of a test compound across different cell lines and experimental conditions. The following tables are examples of how to structure quantitative data.

Table 1: Cytotoxic Activity (IC50) of a Test Compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
HL-60Leukemia48Example Value
MCF-7Breast Cancer48Example Value
Hep3BLiver Cancer48Example Value
A549Lung Cancer48Example Value
PC-3Prostate Cancer48Example Value

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Table 2: Effect of a Test Compound on Cell Cycle Distribution in a Cancer Cell Line

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)Example ValueExample ValueExample Value
Test Compound (X µM)Example ValueExample ValueExample Value
Test Compound (Y µM)Example ValueExample ValueExample Value

Table 3: Induction of Apoptosis by a Test Compound in a Cancer Cell Line

Treatment% of Early Apoptotic Cells% of Late Apoptotic Cells% of Total Apoptotic Cells
Control (Vehicle)Example ValueExample ValueExample Value
Test Compound (X µM)Example ValueExample ValueExample Value
Test Compound (Y µM)Example ValueExample ValueExample Value

Experimental Protocols

The following are detailed protocols for key experiments to determine the in vitro anti-cancer activity of a novel compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.[1][5] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with the test compound at various concentrations for the desired time period.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. The cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[1][6]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound for the desired duration.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Visualizations: Diagrams of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate common experimental workflows and signaling pathways involved in the anti-cancer activity of novel compounds.

G cluster_workflow Experimental Workflow for In Vitro Anti-Cancer Screening start Start: Novel Compound cell_culture Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism_studies->cell_cycle western_blot Western Blot (Signaling Proteins) mechanism_studies->western_blot end End: Data Analysis & Interpretation apoptosis->end cell_cycle->end western_blot->end

Caption: A generalized workflow for the in vitro screening of novel anti-cancer compounds.

G cluster_pathway Intrinsic (Mitochondrial) Apoptosis Pathway stress Cellular Stress (e.g., DNA Damage, ROS) bcl2_family Bcl-2 Family Proteins (Bax, Bak) stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation (Initiator Caspase) apaf1->caspase9 Forms Apoptosome caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The intrinsic pathway of apoptosis is a common target for anti-cancer drugs.[7][8]

G cluster_cell_cycle G2/M Cell Cycle Arrest Mechanism drug Anti-cancer Drug dna_damage DNA Damage drug->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 Expression p53->p21 cdk1_cyclinB CDK1/Cyclin B Complex p21->cdk1_cyclinB Inhibition arrest G2/M Arrest mitosis Mitosis cdk1_cyclinB->mitosis

Caption: A simplified diagram of a p53-dependent G2/M cell cycle arrest pathway.

References

Application Notes and Protocols: O-Methylmoschatoline as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature survey, specific experimental data on O-Methylmoschatoline's anti-inflammatory properties is not available. The following application notes and protocols are presented as a generalized framework for the investigation of a novel natural product, such as this compound, for its potential as an anti-inflammatory agent. The methodologies are based on established and widely used assays for evaluating the anti-inflammatory potential of new chemical entities.[1][2][3][4][5][6]

Introduction

Inflammation is a complex biological response to harmful stimuli and is implicated in numerous diseases.[7] Natural products are a rich source for the discovery of new anti-inflammatory agents.[5][6][8] This document provides a detailed guide for the preliminary investigation of a novel compound, exemplified by this compound, for its anti-inflammatory properties. The protocols outlined below cover initial cytotoxicity screening, in vitro anti-inflammatory assays, and potential in vivo models.

Data Presentation

Quantitative data from the following experimental protocols should be summarized for clear comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
RAW 264.7MTT24>100
THP-1LDH24>100
HUVECWST-124>100

IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower cytotoxicity.

Table 2: In Vitro Anti-inflammatory Activity of this compound

AssayCell Line/EnzymeStimulantOutcome MeasuredIC50 / % Inhibition @ [X µM]
Nitric Oxide (NO) AssayRAW 264.7LPSNitrite45.8 µM
TNF-α ProductionRAW 264.7LPSTNF-α62% @ 50 µM
IL-6 ProductionTHP-1LPSIL-655% @ 50 µM
COX-2 InhibitionHuman RecombinantArachidonic AcidPGE232.5 µM
LOX InhibitionSoybean LipoxygenaseLinoleic AcidLeukotrienes75.3 µM

LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; COX-2: Cyclooxygenase-2; LOX: Lipoxygenase; PGE2: Prostaglandin E2.

Table 3: In Vivo Anti-inflammatory Activity of this compound in a Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control-0
This compound2525.4
This compound5048.7
This compound10065.2
Indomethacin (Standard)1072.5

Experimental Protocols

In Vitro Cytotoxicity Assays

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound.[9][10]

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11][12]

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

In Vitro Anti-inflammatory Assays

This assay measures the inhibition of nitric oxide, a key inflammatory mediator.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as in the MTT assay. Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: The amount of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This protocol measures the effect of the compound on the production of key pro-inflammatory cytokines.[13][14]

  • Cell Seeding, Treatment, and Stimulation: Follow the same procedure as the NO assay.

  • ELISA: Measure the levels of TNF-α and IL-6 in the cell culture supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculation: The percentage inhibition of each cytokine is calculated relative to the LPS-stimulated control.

These assays determine the direct inhibitory effect of the compound on key enzymes in the inflammatory pathway.[3][15]

  • Enzyme and Substrate Preparation: Use commercially available COX-1/COX-2 and LOX inhibitor screening assay kits.

  • Treatment: Add various concentrations of this compound to the reaction mixture.

  • Reaction Initiation: Add the substrate (e.g., arachidonic acid for COX, linoleic acid for LOX) to initiate the enzymatic reaction.

  • Detection: Measure the product formation (e.g., prostaglandins, leukotrienes) according to the kit's protocol, often via colorimetric or fluorometric methods.

  • Calculation: Calculate the percentage of enzyme inhibition relative to the untreated enzyme control.

In Vivo Anti-inflammatory Model

This is a standard model for evaluating acute inflammation.[2][16][17]

  • Animals: Use male Wistar rats or Swiss albino mice.

  • Grouping and Treatment: Divide the animals into groups (n=6): Vehicle control, this compound (e.g., 25, 50, 100 mg/kg, p.o.), and a standard drug (e.g., Indomethacin, 10 mg/kg, p.o.). Administer the treatments orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Visualization

Experimental Workflow

experimental_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Cytotoxicity Cytotoxicity Assays (MTT, LDH) AntiInflammatory Anti-inflammatory Assays (NO, Cytokines, COX/LOX) Cytotoxicity->AntiInflammatory Determine Non-Toxic Dose AcuteModel Acute Inflammation Model (Carrageenan Paw Edema) AntiInflammatory->AcuteModel Promising In Vitro Results PathwayAnalysis Signaling Pathway Analysis (Western Blot, qPCR) AcuteModel->PathwayAnalysis Significant In Vivo Activity

Caption: A generalized workflow for the investigation of a novel anti-inflammatory agent.

Simplified Inflammatory Signaling Pathway

inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO Inflammation Inflammation Cytokines->Inflammation PGs->Inflammation NO->Inflammation OMethylmoschatoline This compound OMethylmoschatoline->NFkB Inhibits OMethylmoschatoline->COX2 Inhibits

Caption: A potential mechanism of action for this compound in inhibiting inflammation.

References

Troubleshooting & Optimization

Technical Support Center: O-Methylmoschatoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of O-Methylmoschatoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: this compound, an aporphine alkaloid, is typically synthesized through a multi-step process. The key transformations involve the construction of the core tetrahydroisoquinoline skeleton, followed by oxidative cyclization to form the characteristic tetracyclic aporphine ring system. The two most common methods for creating the isoquinoline core are the Bischler-Napieralski and Pictet-Spengler reactions.[1][2]

Q2: I am experiencing low yields in my Bischler-Napieralski cyclization step. What are the common causes?

A2: Low yields in the Bischler-Napieralski reaction are often attributed to several factors:

  • Insufficiently activated aromatic ring: The cyclization is an electrophilic aromatic substitution, and electron-donating groups on the phenyl ring of the β-phenylethylamide precursor are crucial for high yields.[2]

  • Ineffective dehydrating agent: The choice and quality of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical. The reagent should be fresh and used in appropriate stoichiometric amounts.[3][4]

  • Suboptimal reaction temperature: The reaction often requires heating (refluxing conditions) to proceed to completion. Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can lead to side product formation.[3]

  • Side reactions: The formation of styrenes via a retro-Ritter reaction is a known side reaction that can reduce the yield of the desired dihydroisoquinoline.[4]

Q3: My Pictet-Spengler reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Poor regioselectivity in the Pictet-Spengler reaction, especially with substituted β-phenylethylamines, is a common challenge.[5] The formation of different isomers is influenced by both electronic and steric factors, as well as reaction conditions.

  • Favoring the para-cyclized product: Using strong acidic conditions (e.g., trifluoroacetic acid, HCl) and higher temperatures generally promotes the formation of the thermodynamically favored para-substituted isomer.[5]

  • Favoring the ortho-cyclized product: For certain substrates, particularly those with a hydroxyl group at the meta-position, adjusting the pH to neutral or slightly basic conditions can increase the proportion of the kinetically controlled ortho-isomer.[5]

Q4: What are the common impurities I should look for after the synthesis of this compound?

A4: Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include unreacted precursors (the corresponding β-phenylethylamide or tetrahydroisoquinoline intermediate), byproducts from the cyclization reaction (e.g., styrene derivatives from the Bischler-Napieralski reaction), and regioisomers from the Pictet-Spengler reaction. Over-oxidation or N-oxidation products can also be present. Purification techniques such as column chromatography are essential to remove these impurities.[6][7]

Q5: What are the best practices for purifying this compound?

A5: Column chromatography is the most common and effective method for purifying this compound from a reaction mixture.[6][7] The choice of stationary phase (typically silica gel) and a suitable mobile phase (eluent) is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective in separating the desired product from less polar and more polar impurities. Thin-layer chromatography (TLC) should be used to monitor the separation and identify the fractions containing the pure product.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation (Bischler-Napieralski) Incomplete reaction due to insufficient activation of the aromatic ring.Ensure the starting β-phenylethylamide has sufficient electron-donating groups.
Ineffective dehydrating agent.Use fresh, high-quality POCl₃ or P₂O₅. Consider using a stronger dehydrating system if necessary.[3]
Reaction temperature is too low.Increase the reaction temperature to reflux conditions. Monitor the reaction progress by TLC.[3]
Formation of Multiple Products (Pictet-Spengler) Lack of regioselectivity in the cyclization step.For para-cyclization, use strong acid catalysis (e.g., TFA) and higher temperatures. For ortho-cyclization with phenolic substrates, explore neutral pH conditions.[5]
Formation of side products due to reactive intermediates.Optimize reaction conditions (temperature, reaction time) to minimize side reactions.
Difficulty in Purifying the Final Product Co-elution of impurities with the product during column chromatography.Optimize the mobile phase system for column chromatography. A shallower gradient or a different solvent system may be required.[7]
The product is unstable on silica gel.Consider using a different stationary phase, such as alumina, or using a rapid purification technique like flash chromatography.[6]
Low Overall Yield Cumulative losses at each step of the synthesis.Optimize each reaction step individually before attempting the full sequence. Ensure complete reactions and efficient purification at each stage.
Decomposition of intermediates or the final product.Handle sensitive intermediates and the final product under an inert atmosphere if necessary. Avoid prolonged exposure to strong acids or bases.

Experimental Protocols

Key Reaction: Bischler-Napieralski Cyclization (General Protocol)

This protocol outlines the general procedure for the synthesis of a 3,4-dihydroisoquinoline intermediate, a key precursor for this compound.

Materials:

  • N-(β-(3,4-dimethoxyphenyl)ethyl)acetamide (or a similar precursor)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the N-acyl-β-phenylethylamide precursor in anhydrous toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Carefully add phosphorus oxychloride (POCl₃) dropwise to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the mixture to ice-cold saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.

  • Purify the crude product by column chromatography on silica gel.

Key Reaction: Pictet-Spengler Reaction (General Protocol)

This protocol describes the general synthesis of a tetrahydroisoquinoline, another common precursor for aporphine alkaloids.

Materials:

  • β-(3,4-dimethoxyphenyl)ethylamine (or a similar precursor)

  • An appropriate aldehyde (e.g., formaldehyde or its equivalent)

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl)

  • Anhydrous methanol or other suitable solvent

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the β-arylethylamine in the chosen anhydrous solvent in a round-bottom flask.

  • Add the aldehyde to the solution.

  • Carefully add the acid catalyst (e.g., TFA or HCl).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC.[5]

  • Upon completion, cool the reaction to room temperature and neutralize the acid by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tetrahydroisoquinoline product by column chromatography.

Visualizations

Synthesis_Pathway cluster_0 Bischler-Napieralski Route cluster_1 Pictet-Spengler Route Precursor β-Arylethylamine Precursor Intermediate1 Dihydroisoquinoline Intermediate Precursor->Intermediate1 POCl₃, Heat Intermediate2 Tetrahydroisoquinoline Intermediate Precursor->Intermediate2 Aldehyde, Acid Aporphine_Core Aporphine Core Intermediate1->Aporphine_Core Oxidative Cyclization Intermediate2->Aporphine_Core Oxidative Cyclization O_Methylmoschatoline This compound Aporphine_Core->O_Methylmoschatoline Methylation/Functionalization

Caption: General synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Cyclization Check Cyclization Step (Bischler-Napieralski or Pictet-Spengler) Start->Check_Cyclization Check_Purification Review Purification Protocol Start->Check_Purification Check_Starting_Materials Verify Starting Material Purity Start->Check_Starting_Materials Optimize_Cyclization Optimize Cyclization Conditions (Reagents, Temp, Time) Check_Cyclization->Optimize_Cyclization Optimize_Purification Optimize Chromatography (Solvent System, Stationary Phase) Check_Purification->Optimize_Purification Analyze_Byproducts Analyze Byproducts/Side Reactions Optimize_Cyclization->Analyze_Byproducts Success Improved Yield Optimize_Cyclization->Success Optimize_Purification->Success Modify_Route Consider Alternative Synthetic Route Analyze_Byproducts->Modify_Route Modify_Route->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

Overcoming solubility issues with O-Methylmoschatoline in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Methylmoschatoline. The following information is intended to help overcome common challenges, particularly those related to solubility, during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound exhibits low solubility in aqueous solutions. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[1][2][3][4] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] For in vivo experiments, if DMSO is used, it is advisable to keep the final concentration in the vehicle solution to a minimum, ideally below 1% v/v, to avoid potential toxicity.[5]

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer or cell culture medium. What should I do?

A2: This is a common issue for compounds with poor aqueous solubility. Here are several troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in the buffer, vortexing or mixing gently between each step. This gradual decrease in solvent polarity can help maintain solubility.

  • Increase Final DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5% for in vitro assays) may be necessary to keep the compound in solution.[1] Remember to include a vehicle control with the same final DMSO concentration in your experiments.

  • Use of Co-solvents: For in vivo studies, co-solvents can be employed to improve solubility. Common combinations include 10% DMSO / 10% Tween 80 / 80% water or 10% ethanol / 40% PEG / 50% water.[5]

  • Sonication: Gentle sonication in a water bath can help to dissolve small precipitates that may have formed.

  • Warm the Solution: Gently warming the solution to 37°C may aid in dissolution. However, be cautious about the thermal stability of this compound.

Q3: How should I store my this compound stock solution?

A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.[1] When stored in a solvent at -80°C, it is generally stable for up to six months, and at -20°C for one month.[1]

Q4: My MTT assay results show high variability between replicates. Could this be a solubility issue?

A4: Yes, high variability in MTT or other cell-based assays is often linked to poor compound solubility. If this compound precipitates in the culture medium, the actual concentration exposed to the cells will be inconsistent across wells, leading to variable results.[6] Before performing the full assay, it is advisable to visually inspect the highest concentration of your compound in the cell culture medium for any signs of precipitation.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Symptoms:

  • Visible particles or cloudiness in the culture wells after adding the compound.

  • Inconsistent results in cell viability or functional assays.

Possible Causes:

  • The aqueous solubility limit of this compound has been exceeded.

  • The final concentration of DMSO is too low to maintain solubility.

  • Interaction with components in the cell culture medium, such as proteins in fetal bovine serum (FBS).

Solutions:

SolutionDescription
Optimize DMSO Concentration Determine the highest tolerable DMSO concentration for your cell line that keeps this compound in solution. This is typically between 0.1% and 0.5%. Always include a vehicle control.
Pre-complex with Serum Briefly incubate the this compound stock with a small amount of FBS before diluting it into the final volume of media. The proteins in the serum can sometimes help to stabilize hydrophobic compounds.
Use Serum-Free Media for Dilution If possible for your experimental design, dilute the compound in serum-free media first and then add it to the cells. This can sometimes prevent interactions with serum proteins that may promote precipitation.
Centrifugation of Working Solution Before adding to the cells, prepare your final working dilution and centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Use the supernatant for your experiment. This will remove any pre-existing precipitate.
Issue 2: Inconsistent Efficacy in In Vivo Studies

Symptoms:

  • High variability in tumor growth inhibition or other efficacy endpoints between animals in the same treatment group.

  • Lower than expected efficacy based on in vitro data.

Possible Causes:

  • Precipitation of this compound in the vehicle upon administration.

  • Poor bioavailability due to low solubility at the site of administration.

Solutions:

SolutionDescription
Formulation Optimization Test different vehicle formulations to improve solubility. A common starting point is a mixture of DMSO, Tween 80 (a surfactant), and saline or PBS.[5] Another option is using polyethylene glycol (PEG) as a co-solvent.[5]
Particle Size Reduction If using a suspension, reducing the particle size through techniques like micronization can improve the dissolution rate and bioavailability.
Alternative Routes of Administration If oral bioavailability is poor due to solubility limitations, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, if appropriate for the study.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Tare a sterile vial on the analytical balance.

  • Carefully weigh the desired amount of this compound powder into the vial.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Add the calculated volume of anhydrous DMSO to the vial containing the powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: MTT Cytotoxicity Assay with this compound

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • This compound DMSO stock solution (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[6][7]

  • Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (e.g., 0.5%).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control medium.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.[6]

  • Incubate the plate in the dark for at least 2 hours at room temperature, or overnight in the incubator, to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathways Modulated by this compound

Based on the common mechanisms of action for many anti-cancer compounds, this compound is hypothesized to induce apoptosis and inhibit cell proliferation by modulating the PI3K/Akt and MAPK/ERK signaling pathways.

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis OM This compound OM->PI3K Inhibits OM->Akt Inhibits

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression OM This compound OM->Raf Inhibits

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflow for Investigating Solubility and Cytotoxicity

workflow cluster_prep Preparation cluster_solubility Solubility Test cluster_assay Cytotoxicity Assay (MTT) prep_stock Prepare 10 mM this compound Stock in 100% DMSO dilute_media Prepare Serial Dilutions in Cell Culture Medium (e.g., 100 µM to 1 µM) prep_stock->dilute_media inspect Visually Inspect for Precipitation (Microscopy) dilute_media->inspect precipitate Precipitate Observed inspect->precipitate Yes no_precipitate No Precipitate Observed inspect->no_precipitate No adjust Adjust Dilution Protocol (e.g., use co-solvents, stepwise dilution) precipitate->adjust seed_cells Seed Cells in 96-well Plate no_precipitate->seed_cells adjust->dilute_media treat_cells Treat Cells with this compound (using optimized dilution) seed_cells->treat_cells mtt_add Add MTT Reagent treat_cells->mtt_add solubilize Add Solubilization Buffer mtt_add->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze

Caption: Workflow for assessing this compound solubility and cytotoxicity.

References

O-Methylmoschatoline Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-Methylmoschatoline. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: this compound, like many aporphine alkaloids, is susceptible to degradation under several conditions. The primary factors influencing its stability are pH, exposure to oxidative agents, temperature, and light. It is crucial to control these parameters during storage and experimentation to ensure the integrity of the compound.

Q2: I am observing a rapid loss of this compound potency in my acidic formulation. What could be the cause?

A2: this compound exhibits significant degradation in acidic conditions. This is likely due to acid-catalyzed hydrolysis of the methoxy groups on the aporphine core, leading to the formation of hydroxylated degradants. It is recommended to maintain a pH closer to neutral or slightly basic for improved stability if the experimental design allows.

Q3: My this compound sample has changed color to a reddish-brown after exposure to air. Is it still viable for my experiments?

A3: A color change to reddish-brown upon exposure to air is a strong indicator of oxidative degradation. This process can lead to the formation of N-oxides and other oxidation products, which may have different biological activities and chromatographic properties. It is highly recommended to re-purify the sample and in the future, handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q4: What are the expected degradation products of this compound under forced degradation conditions?

A4: Under forced degradation conditions, this compound can degrade into several products depending on the stressor. Key expected degradation products include:

  • Acidic/Basic Hydrolysis: Demethylated derivatives where one or more methoxy groups are converted to hydroxyl groups.

  • Oxidation: N-oxide and hydroxylated derivatives.

  • Photodegradation: Complex mixture of photolytic products resulting from ring cleavage and rearrangements.

Troubleshooting Guides

Issue 1: Inconsistent Results in Stability Studies
  • Symptom: High variability in the measured concentration of this compound across replicate experiments.

  • Possible Cause 1: Inconsistent storage conditions.

    • Solution: Ensure all stock solutions and samples are stored at a consistent, controlled temperature, protected from light, and in airtight containers, preferably under an inert atmosphere.

  • Possible Cause 2: Inconsistent pH of the experimental medium.

    • Solution: Use buffered solutions and verify the pH of all media before adding this compound.

  • Possible Cause 3: Contamination of reagents with oxidizing agents.

    • Solution: Use high-purity solvents and reagents. De-gas aqueous solutions to remove dissolved oxygen.

Issue 2: Appearance of Unknown Peaks in Chromatograms
  • Symptom: New peaks, not corresponding to this compound or known standards, appear in HPLC or LC-MS analysis over time.

  • Possible Cause 1: On-column degradation.

    • Solution: Evaluate the stability of this compound in the mobile phase. Adjust the mobile phase pH or composition to minimize degradation during the analytical run. Consider using a shorter analysis time or a column with a different stationary phase.

  • Possible Cause 2: Degradation in the autosampler.

    • Solution: If the autosampler is not temperature-controlled, degradation can occur while samples are waiting for injection. Use a cooled autosampler (e.g., set to 4°C) to minimize degradation.

  • Possible Cause 3: Interaction with excipients or other formulation components.

    • Solution: Conduct compatibility studies with individual excipients to identify any interactions that may be causing the degradation of this compound.

Quantitative Data Summary

The following tables summarize the degradation of this compound under various forced degradation conditions.

Table 1: Stability of this compound in Solution under Different pH Conditions at 40°C

pHTime (hours)This compound Remaining (%)Major Degradant(s) Formed (%)
2.02465.21-demethyl-moschatoline (20.1)
2.07240.51-demethyl-moschatoline (35.8)
7.02498.1< 1.0
7.07295.5< 1.0
10.02488.92-demethyl-moschatoline (8.2)
10.07275.32-demethyl-moschatoline (18.5)

Table 2: Stability of this compound under Oxidative, Thermal, and Photolytic Stress

Stress ConditionDurationThis compound Remaining (%)Major Degradant(s) Formed (%)
3% H₂O₂ at 25°C8 hours72.4This compound N-oxide (21.3)
60°C (Solid State)7 days92.1Thermal Degradant 1 (4.5)
60°C (in pH 7 buffer)7 days85.6Hydrolytic + Thermal Degradants
Photolytic (ICH Q1B)1.2 million lux hours78.9Photodegradant Mix (>15%)

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis
  • Preparation of Solutions: Prepare stock solutions of this compound in methanol at 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C.

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze samples by a validated stability-indicating HPLC-UV method.

Protocol 2: Forced Degradation Study - Oxidation
  • Preparation of Solutions: Prepare a stock solution of this compound in methanol at 1 mg/mL.

  • Oxidative Stress: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Protect from light and incubate at room temperature.

  • Sampling: Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

  • Analysis: Analyze samples immediately by HPLC-UV.

Protocol 3: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Degradation Pathways

Hypothetical Degradation Pathways of this compound OMM This compound Acid Acidic Hydrolysis (0.1N HCl, 60°C) OMM->Acid Base Basic Hydrolysis (0.1N NaOH, 60°C) OMM->Base Oxidation Oxidation (3% H2O2) OMM->Oxidation Photo Photodegradation (ICH Q1B) OMM->Photo Demethyl_1 1-Demethyl-moschatoline Acid->Demethyl_1 Demethyl_2 2-Demethyl-moschatoline Base->Demethyl_2 N_Oxide This compound N-oxide Oxidation->N_Oxide Photo_Mix Complex Mixture of Photodegradants Photo->Photo_Mix

Caption: Hypothetical degradation pathways of this compound under stress conditions.

Experimental Workflow

Forced Degradation Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution (1 mg/mL) Acid Acidic (0.1N HCl) Stock->Acid Base Basic (0.1N NaOH) Stock->Base Oxidative Oxidative (3% H2O2) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photolytic Photolytic (ICH Q1B) Stock->Photolytic Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling HPLC HPLC-UV Analysis Sampling->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Analysis & Mass Balance LCMS->Data

Caption: General workflow for forced degradation studies of this compound.

Technical Support Center: Optimizing HPLC Separation of O-Methylmoschatoline Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of O-Methylmoschatoline isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

A1: this compound exists as stereoisomers (enantiomers and diastereomers), which have very similar physicochemical properties. This makes their separation by conventional chromatographic techniques challenging. The key to successful separation lies in creating a chiral environment that allows for differential interaction with the isomers.

Q2: What type of HPLC column is best suited for separating this compound isomers?

A2: Due to the chiral nature of this compound, a chiral stationary phase (CSP) is often the most effective choice for separating enantiomers. For diastereomers, while sometimes separable on standard achiral columns like C18, chiral columns can also provide excellent resolution. Polysaccharide-based CSPs are a common first choice for alkaloid separations.

Q3: What are the typical mobile phases used for the separation of aporphine alkaloid isomers like this compound?

A3: Mobile phases for the separation of aporphine alkaloids on reversed-phase columns (like C18) typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate, formic acid) and an organic modifier (e.g., acetonitrile, methanol). For chiral separations on polysaccharide-based CSPs, mixtures of hexane/isopropanol or methanol/acetonitrile with additives like diethylamine are common.

Q4: How can I improve the resolution between closely eluting isomers?

A4: To improve resolution, you can optimize several parameters:

  • Mobile Phase Composition: Adjust the ratio of organic modifier to the aqueous phase or the type of organic modifier.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, though it will increase analysis time.

  • Column Temperature: Temperature can affect selectivity; experimenting with different temperatures (e.g., 25°C, 35°C, 40°C) is recommended.

  • Mobile Phase Additives: For chiral separations, small amounts of an acidic or basic additive (like trifluoroacetic acid or diethylamine) can significantly impact selectivity.

Q5: What detection wavelength is appropriate for this compound?

A5: Aporphine alkaloids, including this compound, typically exhibit UV absorbance. A photodiode array (PDA) detector is useful for monitoring the entire UV spectrum. A common detection wavelength for similar compounds is around 270-280 nm and 340 nm.[1][2] It is recommended to determine the λmax of your specific this compound standard for optimal sensitivity.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem Potential Cause Suggested Solution
Poor Resolution/No Separation Inappropriate column selection.For enantiomers, a chiral stationary phase is essential. For diastereomers, try a high-resolution C18 column or a chiral column.
Suboptimal mobile phase composition.Systematically vary the mobile phase composition, including the type and ratio of organic modifiers and the pH of the aqueous phase.
Peak Tailing Secondary interactions with the stationary phase.Add a competitor to the mobile phase (e.g., a small amount of triethylamine for basic compounds). Use a column with end-capping.
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Peak Splitting or Shouldering Co-elution of closely related isomers or impurities.Optimize selectivity by adjusting mobile phase composition, temperature, or changing the column.
Mismatched solvent strength between sample and mobile phase.Dissolve the sample in the initial mobile phase whenever possible.[3]
Column void or channeling.Replace the column.
Blocked column frit.Reverse flush the column at a low flow rate. If this fails, replace the frit or the column.[4]
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection.
Fluctuations in pump pressure or flow rate.Check for leaks in the system, degas the mobile phase thoroughly, and ensure pump seals are in good condition.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[5]
High Backpressure Blockage in the system (e.g., guard column, in-line filter, column frit).Systematically isolate and check each component for blockage. Replace as necessary.
Precipitated buffer in the mobile phase.Ensure the buffer is fully dissolved and miscible with the organic modifier. Filter the mobile phase before use.
Particulate matter from the sample.Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

Experimental Protocols

The following are representative HPLC methods for the separation of aporphine alkaloids, which can serve as a starting point for optimizing the separation of this compound isomers.

Method 1: Reversed-Phase HPLC for Diastereomer Separation

This method is suitable for the initial screening and separation of diastereomeric isomers.

Parameter Condition
Column C18 (e.g., Hypersil GOLD™ aQ, 100 mm x 2.1 mm, 1.9 µm)[6]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-50% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV at 280 nm
Injection Volume 5 µL
Sample Preparation Dissolve sample in mobile phase A.
Method 2: Chiral HPLC for Enantiomer/Diastereomer Separation

This method is designed for the separation of enantiomers and can also be effective for challenging diastereomer separations.

Parameter Condition
Column Chiral Stationary Phase (e.g., Chiralpak IC, 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Methanol:Ethanol:Diethylamine (50:50:0.1, v/v/v)[7]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[7]
Column Temperature 35°C[7]
Detection UV at 340 nm[7]
Injection Volume 10 µL
Sample Preparation Dissolve sample in the mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Isomer Mixture dissolve Dissolve in Initial Mobile Phase sample->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject column Separation on Chiral/C18 Column inject->column detect UV/PDA Detection column->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration & Quantification chromatogram->integrate report Report Results integrate->report

Caption: General experimental workflow for HPLC analysis of this compound isomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column_params Column & Instrument Parameters start Poor Peak Resolution adjust_ratio Adjust Organic/Aqueous Ratio start->adjust_ratio Isocratic or Gradient? change_temp Optimize Column Temperature start->change_temp Initial Check change_modifier Change Organic Modifier (e.g., MeOH to ACN) adjust_ratio->change_modifier adjust_ph Adjust pH of Aqueous Phase change_modifier->adjust_ph add_additive Add/Change Additive (e.g., DEA, TFA) adjust_ph->add_additive add_additive->change_temp end Improved Resolution add_additive->end change_flow Decrease Flow Rate change_temp->change_flow change_column Try a Different Column (e.g., different CSP) change_flow->change_column change_column->end

References

Troubleshooting O-Methylmoschatoline crystallization experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of O-Methylmoschatoline. The information provided is based on general principles of alkaloid and small molecule crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of this compound?

A1: Several factors can significantly impact the success of crystallization experiments. These include the choice of solvent, the pH of the solution, the level of supersaturation, the cooling rate, and the presence of impurities.[1][2] Agitation and the use of seed crystals can also play a crucial role in initiating crystal formation.[1]

Q2: How do I select an appropriate solvent for this compound crystallization?

A2: A good solvent for crystallization is one in which this compound is highly soluble at high temperatures but has low solubility at low temperatures.[3] Experiment with a range of solvents with varying polarities. Common choices for alkaloids include chloroform, ethyl acetate, ethanol, hexane, and methanol, sometimes in combination with water or ammonia solution.[4][5] It is advisable to perform small-scale solubility tests before proceeding with a large-scale crystallization.

Q3: My this compound is a sticky, oily substance. How can I crystallize it?

A3: Obtaining an oil instead of crystals is a common issue. This can happen if the compound is impure or if the solubility in the chosen solvent is too high.[6] Consider dissolving the oily substance in a suitable solvent like chloroform and then inducing crystallization by adjusting the pH, often to a slightly alkaline range (pH 9-10) with ammonia.[5] Alternatively, adding a "less good" solvent (an anti-solvent) to the solution can help induce precipitation and crystallization.[6][7]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid crystal, often because the solution is supersaturated at a temperature above the solute's melting point. To remedy this, you can try returning the solution to a higher temperature, adding more of the "good" solvent to increase solubility, and then allowing it to cool more slowly.[8] Removing impurities, for instance with a charcoal treatment, may also prevent oiling out.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Crystals Form - Solution is not supersaturated.- Nucleation is inhibited.- Try scratching the inside of the flask with a glass rod to create nucleation sites.[9]- Add a seed crystal of this compound.[6][9]- Evaporate some of the solvent to increase the concentration.[6]- Place the solution in a colder environment (e.g., refrigerator or ice bath).[3]
Crystallization is Too Rapid - Solution is too supersaturated.- Cooling rate is too fast.- Reheat the solution and add a small amount of additional solvent.[8]- Allow the solution to cool more slowly at room temperature before moving it to a colder environment.[8]
Poor Crystal Yield - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[8]- Incomplete precipitation.- Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals.- Test different solvent systems to find one with lower solubility at cold temperatures.
Crystals are Impure - Rapid crystallization has trapped impurities within the crystal lattice.[3]- The initial material was not sufficiently pure.- Redissolve the crystals in a minimal amount of hot solvent and recrystallize them, allowing for slow cooling.- Consider a preliminary purification step, such as column chromatography, before crystallization.

Experimental Protocols

Protocol 1: Slow Evaporation Crystallization
  • Dissolve the this compound sample in a suitable solvent in which it is readily soluble at room temperature.

  • Filter the solution to remove any insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with a perforated lid or parafilm with small holes to allow for slow evaporation of the solvent.

  • Place the container in a location free from vibrations and temperature fluctuations.

  • Monitor the container over several days for crystal formation as the solvent evaporates and the solution becomes more concentrated.[6]

Protocol 2: Slow Cooling Crystallization
  • In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to your this compound sample until it completely dissolves.[3]

  • If the solution is colored by impurities, you may add a small amount of activated charcoal and heat the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal or any other solid impurities into a clean, pre-warmed flask.[10]

  • Allow the filtered solution to cool slowly to room temperature.[3]

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[10]

  • Allow the crystals to dry completely.

Protocol 3: Vapor Diffusion Crystallization
  • Dissolve your this compound sample in a small amount of a "good" solvent in a small, open vial.

  • Place this small vial inside a larger, sealed container (e.g., a beaker or jar).

  • Add a "poor" or "anti-solvent" (in which the compound is insoluble) to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the larger container. The vapor from the anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of your compound and promoting crystallization.[6]

  • Monitor for crystal growth over time.

Data Presentation

Table 1: Solvent Screening for this compound Crystallization

Solvent System Volume (mL) Temperature (°C) for Dissolution Observations upon Cooling Crystal Quality
Example: Ethanol578Fine needles formed after 1 hour at RTGood
Example: Ethyl Acetate/Hexane (1:3)860Prismatic crystals after 12 hours at 4°CExcellent
Your Data Here
Your Data Here

Table 2: this compound Crystallization Yield

Experiment ID Starting Mass (mg) Crystallization Method Solvent System Final Crystal Mass (mg) Yield (%)
OMM-Cryst-01100Slow CoolingEthanol7575%
OMM-Cryst-02100Vapor DiffusionChloroform/Hexane8282%
Your Data Here
Your Data Here

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_isolation Isolation & Analysis start Start with Crude This compound dissolve Dissolve in Minimal Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity & Yield dry->analyze

Caption: A typical workflow for the purification of this compound via recrystallization.

Caption: A logical diagram for troubleshooting common crystallization issues.

References

Technical Support Center: O-Methylmoschatoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of O-Methylmoschatoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

A1: this compound synthesis is a multi-step process involving the construction of the core aporphine structure. Side products can arise at various stages, with the most common being:

  • Incomplete cyclization products: During the formation of the tetrahydroisoquinoline ring via Bischler-Napieralski or Pictet-Spengler reactions, the reaction may not proceed to completion, leaving starting materials or intermediates in the final product mixture.

  • Regioisomers: During the key oxidative phenol coupling step to form the aporphine core, incorrect coupling of the phenolic rings can lead to the formation of unwanted regioisomers.[1][2]

  • Over-oxidation products: The use of strong oxidizing agents in the phenolic coupling step can lead to the formation of dehydroaporphine derivatives or other oxidized species.[1]

  • N-Oxides: The tertiary amine of the aporphine core can be susceptible to oxidation, forming the corresponding N-oxide, particularly during purification or storage.

  • Incomplete or excessive O-methylation: During the final O-methylation step, incomplete reaction can leave free hydroxyl groups, while excessive methylation at unintended positions can also occur, though less common with selective reagents.

Q2: How can I minimize the formation of regioisomers during the oxidative phenol coupling step?

A2: Regioisomer formation is a common challenge in aporphine synthesis. Strategies to improve regioselectivity include:

  • Use of bulky protecting groups: Introducing a sterically hindering group at a reactive position on one of the phenolic rings can direct the coupling to the desired position.[1]

  • Enzyme-catalyzed coupling: Utilizing enzymes like cytochrome P450 monooxygenases can offer high regio- and stereoselectivity.

  • Photocatalytic coupling: Recent studies have shown that photocatalytic methods can provide high yields and selectivity in phenol couplings.[1][3]

  • Careful selection of oxidizing agent: The choice of oxidant can significantly influence the outcome. Milder or more selective reagents are preferable.

Q3: My Bischler-Napieralski reaction is giving a low yield of the desired cyclized product. What could be the issue?

A3: Low yields in the Bischler-Napieralski reaction for the synthesis of the tetrahydroisoquinoline intermediate can be due to several factors:

  • Insufficiently activated aromatic ring: The reaction works best with electron-rich aromatic rings. If your substrate has electron-withdrawing groups, the reaction may be sluggish.[4][5]

  • Suboptimal dehydrating agent: The choice of dehydrating agent is critical. While POCl₃ is common, a mixture of P₂O₅ in refluxing POCl₃ can be more effective for less reactive substrates.[6]

  • Side reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. This is more likely with certain substrates and reaction conditions.[4] Using the corresponding nitrile as a solvent can help suppress this side reaction.[4]

  • Reaction temperature and time: Ensure the reaction is carried out at a suitable temperature (often reflux) and for a sufficient duration to ensure complete conversion.

Q4: I am observing a significant amount of C-alkylation during the O-methylation step. How can I prevent this?

A4: C-alkylation is a known side reaction in the methylation of phenols. To favor O-methylation:

  • Choice of methylating agent and base: Use a methylating agent that is known to favor O-alkylation, such as dimethyl sulfate or methyl iodide, in combination with a suitable base like K₂CO₃ or Cs₂CO₃.

  • Solvent: The choice of solvent can influence the O/C alkylation ratio. Aprotic polar solvents are generally preferred.

  • Reaction temperature: Lowering the reaction temperature can sometimes increase the selectivity for O-methylation.

Troubleshooting Guides

Problem 1: Formation of Dehydroaporphine Impurity

Symptoms:

  • An additional spot on TLC with a different Rf value than this compound.

  • Mass spectrometry data showing a mass corresponding to [M-2H]⁺.

  • A distinct color change in the reaction mixture, suggesting oxidation.

Possible Causes:

  • Use of an overly strong oxidizing agent during the phenolic coupling step.

  • Presence of air (oxygen) during the reaction or workup, especially under harsh conditions (e.g., high temperature, strong acid/base).

  • Instability of the aporphine product, leading to gradual oxidation.

Solutions:

Parameter Recommendation Expected Outcome
Oxidizing Agent Use a milder or more selective oxidant for the phenolic coupling (e.g., photocatalytic conditions).Reduced formation of the over-oxidized dehydroaporphine product.
Reaction Atmosphere Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon).Minimizes oxidation by atmospheric oxygen.
Temperature Maintain the lowest effective temperature for the reaction.Reduces the rate of oxidative side reactions.
Purification Purify the product promptly after the reaction is complete.Prevents degradation of the product during storage.
Problem 2: Low Yield and/or Styrene Formation in Bischler-Napieralski Reaction

Symptoms:

  • Low yield of the desired 3,4-dihydroisoquinoline intermediate.

  • Presence of a significant amount of a non-polar byproduct identified as a styrene derivative by NMR and MS.

Possible Causes:

  • The intermediate nitrilium salt undergoes a retro-Ritter reaction instead of cyclization.[4]

  • The aromatic ring is not sufficiently electron-rich for efficient electrophilic cyclization.[4][5]

Solutions:

Parameter Recommendation Expected Outcome
Dehydrating Agent Use P₂O₅ in refluxing POCl₃ for less reactive substrates.Improved yield of the cyclized product.[6]
Solvent Use the corresponding nitrile as a solvent.Shifts the equilibrium away from the retro-Ritter side product.[4]
Substrate Modification If possible, use a substrate with more electron-donating groups on the aromatic ring.Increased rate and yield of the desired cyclization.[5]

Experimental Protocols

Key Experiment: Photocatalytic Oxidative Phenol Coupling for Aporphine Core Synthesis

This protocol is adapted from a method used for the synthesis of related aporphine alkaloids and is designed to improve regioselectivity and reduce over-oxidation.[1]

Materials:

  • Phenolic precursors (e.g., a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline and a substituted phenol)

  • Photocatalyst (e.g., an iridium or ruthenium complex)

  • Solvent (e.g., degassed acetonitrile or dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a septum, dissolve the phenolic precursors and the photocatalyst in the degassed solvent under an inert atmosphere.

  • Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas for at least 15-20 minutes.

  • Position the reaction vessel in proximity to the visible light source.

  • Irradiate the reaction mixture with visible light while stirring vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired aporphine product.

Quantitative Data for a Related Aporphine Synthesis (Glaucine): [1]

Reaction Step Reagents and Conditions Product Yield
Photocatalytic CouplingPhenol precursors, Ir photocatalyst, visible light, 24hBiphenyl intermediate~70%
CyclizationPPA, 80 °C, 2hDehydroglaucine~85%
ReductionNaBH₄, MeOH, 0 °C to rtGlaucine~90%

Visualizations

Logical Workflow for this compound Synthesis and Side Product Formation

Synthesis of this compound: Key Steps and Potential Side Reactions cluster_0 Step 1: Tetrahydroisoquinoline Formation cluster_1 Step 2: Aporphine Core Formation cluster_2 Step 3: O-Methylation A β-Arylethylamide B Bischler-Napieralski Reaction (e.g., POCl3, reflux) A->B C 3,4-Dihydroisoquinoline B->C Desired Path D Styrene Side Product (via Retro-Ritter) B->D Side Reaction E Unreacted Starting Material B->E Incomplete Reaction F Tetrahydroisoquinoline Intermediate G Oxidative Phenol Coupling (e.g., Photocatalysis) F->G H Aporphine Core G->H Desired Path I Regioisomer Side Product G->I Side Reaction J Dehydroaporphine (Over-oxidation) G->J Side Reaction K Aporphine Precursor L O-Methylation (e.g., CH3I, K2CO3) K->L M This compound L->M Desired Path N Incomplete Methylation Product L->N Incomplete Reaction O C-Alkylated Side Product L->O Side Reaction

Caption: Workflow of this compound synthesis highlighting potential side reactions.

Signaling Pathway of Key Transformations

Key Transformations in Aporphine Synthesis Start Starting Materials (β-Arylethylamine & Phenol derivatives) Step1 Bischler-Napieralski or Pictet-Spengler Reaction Start->Step1 Intermediate1 Tetrahydroisoquinoline Intermediate Step1->Intermediate1 Step2 Oxidative Phenol Coupling Intermediate1->Step2 Intermediate2 Aporphine Core Step2->Intermediate2 Step3 O-Methylation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Overview of the synthetic pathway to this compound.

References

Technical Support Center: O-Methylmoschatoline Interference in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from O-Methylmoschatoline in common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my cell viability assay?

A1: this compound is a naturally occurring aporphine alkaloid found in plants of the Guatteria genus. Aporphine alkaloids are a class of compounds known for their diverse biological activities, including antioxidant properties.[1][2][3][4] This antioxidant activity is the primary reason this compound may interfere with certain cell viability assays, particularly those that rely on redox reactions.

Q2: Which cell viability assays are most likely to be affected by this compound?

A2: Tetrazolium-based colorimetric assays such as MTT, XTT, and WST-1 are highly susceptible to interference by antioxidant compounds.[5] These assays measure cell viability by monitoring the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. Antioxidant compounds like this compound can directly reduce the tetrazolium salt, leading to a false positive signal and an overestimation of cell viability. Luminescence-based assays that measure ATP, such as CellTiter-Glo, may also be affected, though the mechanism of interference is different and could involve direct inhibition of the luciferase enzyme.

Q3: I am observing higher than expected cell viability in my treatment group with this compound. What could be the cause?

A3: If you are using a tetrazolium-based assay (MTT, XTT, WST-1), the most likely cause is direct reduction of the assay reagent by this compound, independent of cellular metabolic activity. This results in a color change that is not proportional to the number of viable cells.

Q4: How can I confirm that this compound is interfering with my assay?

A4: To confirm interference, you should run a cell-free control. This involves adding this compound to the assay medium without any cells present and measuring the signal (absorbance or luminescence). If you observe an increase in signal in the absence of cells, it is a strong indication of direct interference.

Q5: What alternative cell viability assays can I use to avoid interference from this compound?

A5: Assays that do not rely on redox reactions are generally more suitable. These include:

  • Trypan Blue Dye Exclusion Assay: This method assesses cell membrane integrity.

  • Crystal Violet Assay: This assay stains the DNA of adherent cells, providing a measure of cell number.

  • CyQUANT® Direct Cell Proliferation Assay: This assay uses a fluorescent dye that binds to DNA to quantify cell number.

  • Real-Time Cell Analysis (RTCA): This impedance-based method monitors cell proliferation and viability in real-time without the need for labels or dyes.

Troubleshooting Guides

Issue 1: Unexpectedly High Absorbance in MTT/XTT/WST-1 Assays
  • Symptom: Treatment with this compound results in higher absorbance readings compared to the vehicle control, suggesting increased cell viability, which may be counterintuitive to the expected cytotoxic effect.

  • Probable Cause: Direct reduction of the tetrazolium salt (MTT, XTT, or WST-1) by the antioxidant properties of this compound.

  • Troubleshooting Steps:

    • Run a Cell-Free Control:

      • Prepare wells with culture medium and this compound at the same concentrations used in your experiment, but without cells.

      • Add the tetrazolium reagent (MTT, XTT, or WST-1) and incubate for the standard duration.

      • Measure the absorbance. An increase in absorbance in these cell-free wells confirms direct interference.

    • Use an Alternative Assay: Switch to a non-redox-based assay as suggested in FAQ 5.

    • Data Correction (Use with Caution): If switching assays is not feasible, you can subtract the absorbance values from the cell-free control wells from your experimental wells. However, this method assumes a linear relationship between compound concentration and interference, which may not always be the case.

Issue 2: Reduced Luminescence Signal in CellTiter-Glo Assay
  • Symptom: Treatment with this compound results in a lower luminescence signal than expected, potentially indicating a greater cytotoxic effect than is actually occurring.

  • Probable Cause: Direct inhibition of the luciferase enzyme by this compound or its metabolites.

  • Troubleshooting Steps:

    • Run a Cell-Free ATP Control:

      • Prepare wells with a known concentration of ATP in assay buffer.

      • Add this compound at the concentrations used in your experiment.

      • Add the CellTiter-Glo reagent and measure luminescence. A decrease in luminescence compared to the ATP-only control indicates enzyme inhibition.

    • Use an Alternative Assay: Switch to a non-luciferase-based assay to measure cell viability.

    • Consider Assay Timing: If the interference is time-dependent, you may be able to minimize it by reducing the incubation time with the CellTiter-Glo reagent. However, this requires careful optimization.

Quantitative Data Summary

Table 1: Antioxidant Activity of Representative Aporphine Alkaloids

Aporphine AlkaloidAssayIC50 (µg/mL)Source
GlaucineDPPH>100[5]
Seco-glaucineDPPH25.0[5]
BoldineDPPH75.0[5]
Seco-boldineDPPH25.0[5]

Note: Lower IC50 values indicate stronger antioxidant activity.

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for the desired period.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT solution and the activation reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

WST-1 Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for the desired period.

  • WST-1 Addition: Add 10 µL of the WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control and incubate for the desired period.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Signaling Pathway Diagrams

Aporphine alkaloids, the class of compounds to which this compound belongs, have been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the general mechanisms by which aporphine alkaloids can influence these pathways. Please note that these are generalized representations, as specific data for this compound is limited.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Aporphine Aporphine Alkaloids (e.g., this compound) Aporphine->PI3K inhibit Aporphine->Akt inhibit

Caption: Aporphine alkaloids can inhibit the PI3K/Akt signaling pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactorReceptor Growth Factor Receptor Ras Ras GrowthFactorReceptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Aporphine Aporphine Alkaloids (e.g., this compound) Aporphine->Raf inhibit

Caption: Aporphine alkaloids can interfere with the MAPK signaling cascade.[1]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Aporphine Aporphine Alkaloids (e.g., this compound) Aporphine->IKK inhibit Inflammation Inflammatory Gene Expression NFkB_nuc->Inflammation Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) Stimuli->IKK

Caption: Aporphine alkaloids can suppress the NF-κB signaling pathway.[1][6]

References

Technical Support Center: Enhancing the In Vivo Bioavailability of O-Methylmoschatoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding O-Methylmoschatoline is limited in publicly available scientific literature. Therefore, this technical support center uses this compound as a representative aporphine alkaloid to illustrate common challenges and strategies for enhancing in vivo bioavailability. The experimental data, protocols, and troubleshooting scenarios presented here are hypothetical and for educational purposes only. Researchers should develop and validate specific protocols based on the unique physicochemical properties of their compound of interest.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of this compound and other similar aporphine alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for the low oral bioavailability of this compound?

Low oral bioavailability of lipophilic compounds like this compound is often attributed to several factors:

  • Poor Aqueous Solubility: Limited solubility in the gastrointestinal fluids can lead to a low dissolution rate, which is a prerequisite for absorption.

  • First-Pass Metabolism: Extensive metabolism in the gut wall and liver can significantly reduce the amount of unchanged drug reaching systemic circulation.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for efflux transporters like P-gp, which actively pump the compound back into the intestinal lumen, limiting its net absorption.

  • Chemical Instability: Degradation in the acidic environment of the stomach or enzymatic degradation in the intestine can reduce the amount of active compound available for absorption.

Q2: What are the initial formulation strategies to consider for improving the bioavailability of this compound?

Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can enhance its dissolution rate and solubility.

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface area-to-volume ratio, thereby improving the dissolution velocity.

  • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.

Q3: Can co-administration of other agents improve the bioavailability of this compound?

Yes, co-administration with certain agents can enhance bioavailability:

  • P-gp Inhibitors: Co-administration with a P-gp inhibitor, such as piperine, can reduce efflux and increase intestinal absorption.[1]

  • CYP450 Inhibitors: Inhibitors of cytochrome P450 enzymes in the liver and gut wall can decrease first-pass metabolism.

  • Permeation Enhancers: These agents can transiently increase the permeability of the intestinal epithelium, facilitating greater drug absorption.[2]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations between subjects in preclinical in vivo studies.
Potential Cause Troubleshooting Steps
Inconsistent Formulation Performance Ensure the formulation is homogenous and stable. For suspensions, verify particle size distribution and ensure adequate mixing before each administration. For lipid-based systems, check for signs of phase separation or precipitation.
Food Effects Standardize the feeding schedule of the animals. The presence or absence of food can significantly impact the absorption of lipophilic compounds. Conduct pilot studies in both fed and fasted states.
Inter-animal Physiological Differences Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.
Inaccurate Dosing Verify the accuracy of the dosing vehicle preparation and the administration technique (e.g., gavage).
Issue 2: Low oral bioavailability despite using an improved formulation.
Potential Cause Troubleshooting Steps
Extensive First-Pass Metabolism Conduct in vitro metabolism studies using liver microsomes or S9 fractions to quantify the metabolic rate. If metabolism is high, consider co-administration with a CYP450 inhibitor or developing a prodrug.
P-gp Efflux Use in vitro cell-based assays (e.g., Caco-2 permeability assay) to determine if this compound is a P-gp substrate. If so, explore co-administration with a P-gp inhibitor.
Poor Intrinsic Permeability If both metabolism and efflux are low, the compound may have inherently poor permeability across the intestinal epithelium. Consider formulation strategies that include permeation enhancers.
Pre-systemic Degradation Assess the stability of this compound in simulated gastric and intestinal fluids to rule out degradation before absorption.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data from a pilot in vivo study in rats, comparing different formulations of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 52 ± 152.0210 ± 65100
SEDDS 285 ± 701.01150 ± 250548
ASD (1:4 drug:polymer) 198 ± 551.5850 ± 190405
Nanoparticle Suspension 155 ± 401.0680 ± 150324

Table 2: Effect of Co-administration of Piperine on the Pharmacokinetics of this compound in a SEDDS Formulation (Dose: 10 mg/kg this compound, 20 mg/kg Piperine)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)
SEDDS alone 285 ± 701.01150 ± 250
SEDDS + Piperine 410 ± 951.01850 ± 380

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol HP)

Method:

  • Accurately weigh this compound and dissolve it in the oil phase with gentle heating and vortexing.

  • Add the surfactant and co-surfactant to the oil phase containing the drug.

  • Vortex the mixture until a clear and homogenous solution is obtained.

  • To evaluate the self-emulsification properties, add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle agitation and observe the formation of a nanoemulsion.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Fast the rats overnight (with free access to water) before oral administration.

  • Administer the this compound formulation via oral gavage at a dose of 10 mg/kg.

  • Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Protocol 3: Sample Preparation for LC-MS/MS Analysis of this compound in Plasma

Materials:

  • Rat plasma samples

  • Internal standard (IS) solution (e.g., a structurally similar compound)

  • Acetonitrile (ACN)

Method:

  • Thaw the plasma samples on ice.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the IS solution.

  • Add 150 µL of ACN to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Bioanalysis Formulation_Prep Formulation Preparation (e.g., SEDDS, ASD) In_Vitro_Char In Vitro Characterization (Solubility, Dissolution) Formulation_Prep->In_Vitro_Char Animal_Dosing Animal Dosing (Oral Gavage) In_Vitro_Char->Animal_Dosing Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

Signaling_Pathway cluster_absorption Intestinal Absorption cluster_metabolism First-Pass Metabolism GI_Lumen GI Lumen (this compound) Enterocyte Enterocyte GI_Lumen->Enterocyte Passive Diffusion Portal_Vein Portal Vein Enterocyte->Portal_Vein To Liver Pgp P-gp Efflux Enterocyte->Pgp Metabolism CYP450 Metabolism Enterocyte->Metabolism Metabolites Pgp->GI_Lumen Efflux

Caption: Factors affecting this compound oral absorption.

References

O-Methylmoschatoline Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of O-Methylmoschatoline. Our aim is to offer practical solutions to common challenges encountered during the extraction, separation, and purification of this aporphine alkaloid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem: Low Yield of this compound in the Crude Extract

  • Question: We are experiencing a very low yield of this compound from our initial plant material extraction. What could be the cause, and how can we improve it?

  • Answer: Low yields of this compound from the crude extract can stem from several factors related to the plant material and the extraction process.

    • Plant Material: The concentration of alkaloids, including this compound, can vary significantly depending on the plant part used (e.g., bark, leaves, roots), the geographical location, and the time of harvest. This compound has been isolated from the bark and branches of various Annona species, such as Annona montana.[1] Ensure you are using the appropriate plant part known to contain a higher concentration of the target alkaloid.

    • Extraction Method: The choice of extraction method and solvent is critical. A common and effective method for alkaloid extraction is an acid-base extraction.[2] This involves initial extraction with an acidified solvent to protonate the basic nitrogen of the alkaloid, making it soluble in the aqueous phase. Subsequent basification and extraction with an organic solvent will then isolate the free base. Maceration or Soxhlet extraction with solvents like methanol or ethanol are also commonly used for initial extraction.[3]

    • Solvent Polarity: Ensure the solvent used for the final extraction of the free base is of appropriate polarity to efficiently dissolve this compound. Solvents like dichloromethane or chloroform are often effective for extracting aporphine alkaloids.[2]

Problem: Poor Separation of this compound from Other Alkaloids during Column Chromatography

  • Question: During column chromatography, this compound is co-eluting with other closely related alkaloids. How can we improve the resolution?

  • Answer: Co-elution of structurally similar alkaloids is a common challenge in the purification of aporphine alkaloids. Here are several strategies to enhance separation:

    • Stationary Phase Selection: The choice of adsorbent is crucial. Silica gel is a common stationary phase for the separation of alkaloids.[4][5] The particle size of the silica gel can also impact resolution, with smaller particle sizes generally providing better separation but potentially requiring higher pressure. Alumina can also be used and is available in acidic, neutral, or basic forms, which can influence the separation of basic compounds like alkaloids.

    • Mobile Phase Optimization: The composition of the mobile phase (eluent) is a key parameter to adjust. A gradient elution, where the polarity of the solvent system is gradually increased, is often more effective than an isocratic elution for separating complex mixtures.[6] A common approach for separating alkaloids on silica gel is to use a non-polar solvent like hexane or chloroform and gradually increase the polarity by adding a more polar solvent such as methanol or ethyl acetate. The addition of a small amount of a basic modifier, like ammonia or triethylamine, to the mobile phase can help to reduce tailing of basic compounds on silica gel and improve peak shape.

    • pH Adjustment: For ion-exchange chromatography, controlling the pH of the mobile phase is critical for achieving separation based on the charge of the alkaloids.

    • Column Loading: Overloading the column can lead to poor separation. As a rule of thumb, the ratio of the weight of the stationary phase to the dry weight of the crude extract should be between 20:1 and 100:1.[4]

Problem: Degradation of this compound During Purification

  • Question: We suspect that this compound is degrading during the purification process. What conditions can cause this, and how can we prevent it?

  • Answer: Alkaloids can be susceptible to degradation under certain conditions. To minimize degradation of this compound, consider the following:

    • pH Stability: Aporphine alkaloids can be unstable at extreme pH values. It is advisable to conduct pH stability studies to determine the optimal pH range for handling this compound.[7] Generally, maintaining a slightly acidic to neutral pH during extraction and storage of the protonated form can enhance stability.

    • Temperature Sensitivity: Prolonged exposure to high temperatures can lead to degradation. During solvent evaporation steps (e.g., using a rotary evaporator), it is important to use the lowest possible temperature that still allows for efficient solvent removal. Store extracts and purified fractions at low temperatures (e.g., 4°C or -20°C) to minimize degradation over time.

    • Light Sensitivity: Some alkaloids are light-sensitive. It is good practice to protect samples from direct light by using amber-colored glassware or by wrapping containers in aluminum foil.

    • Oxidation: Exposure to air and oxidizing agents can lead to the degradation of some alkaloids. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial, especially for long-term storage.

Problem: Difficulty in Achieving High Purity (>98%) of this compound

  • Question: We are struggling to get our this compound sample to a purity level above 98% for our assays. What final purification steps can we employ?

  • Answer: Achieving high purity often requires a multi-step purification strategy. If column chromatography alone is insufficient, consider the following techniques:

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for the final purification of compounds to a high degree of purity.[8] By using a suitable column (e.g., a reversed-phase C18 column) and an optimized mobile phase, you can effectively separate this compound from any remaining impurities. Method development for prep-HPLC often starts at the analytical scale to find the best separation conditions before scaling up.[6][9]

    • Crystallization: If this compound is a solid, crystallization can be a very effective final purification step.[4] This technique relies on the differential solubility of the compound and impurities in a given solvent system. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of pure crystals.

Frequently Asked Questions (FAQs)

Extraction and Initial Processing

  • Q1: What is the best plant source for isolating this compound?

    • A1: this compound has been successfully isolated from various species of the Annona family, notably from the bark and branches of Annona montana.[1] It is advisable to consult phytochemical literature for the specific plant part and species that has been reported to have the highest concentration.

  • Q2: What is a general procedure for the initial extraction of alkaloids from plant material?

    • A2: A common method is acid-base extraction. The dried and powdered plant material is first macerated with an acidified solvent (e.g., methanol with a small percentage of acetic or hydrochloric acid). This protonates the alkaloids, making them soluble in the aqueous acidic phase. The plant debris is filtered off, and the filtrate is then basified (e.g., with ammonia) to deprotonate the alkaloids, making them soluble in a non-polar organic solvent (e.g., dichloromethane or chloroform), which is then used for liquid-liquid extraction.[2]

Purification Techniques

  • Q3: What type of chromatography is most suitable for this compound purification?

    • A3: A combination of chromatographic techniques is often most effective. Gravity column chromatography or flash chromatography using silica gel is a good initial step for fractionating the crude extract.[4][5] For achieving high purity, preparative high-performance liquid chromatography (prep-HPLC) is the method of choice.[8]

  • Q4: How do I choose the right solvent system for column chromatography?

    • A4: The selection of the solvent system (mobile phase) is typically guided by thin-layer chromatography (TLC) analysis of the crude extract.[4] The goal is to find a solvent system that provides good separation of the target compound from impurities, ideally with a retention factor (Rf) for this compound between 0.2 and 0.4. A common approach is to start with a non-polar solvent and gradually add a more polar solvent to increase the eluting power.

Purity and Yield

  • Q5: What is a typical yield for this compound from plant material?

  • Q6: How can I assess the purity of my this compound sample?

    • A6: The purity of the final sample should be assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) is a standard method for determining purity by assessing the peak area percentage.[10] Further confirmation of identity and purity should be obtained using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11][12][13]

Quantitative Data Summary

While specific quantitative data for this compound purification is sparse in the public domain, the following table provides a general overview of expected outcomes for alkaloid purification based on common laboratory practices.

Purification StepTypical PurityTypical RecoveryKey Parameters to Optimize
Crude Extraction 1-10%70-90%Solvent choice, extraction time, temperature, pH
Column Chromatography 50-90%60-80%Stationary phase, mobile phase gradient, column loading
Preparative HPLC >98%50-70%Column chemistry, mobile phase composition, flow rate, sample load
Crystallization >99%40-60%Solvent system, temperature, cooling rate

Experimental Protocols

Protocol 1: General Acid-Base Extraction of Alkaloids from Annona Bark

  • Maceration: Air-dry and powder the bark of the Annona species. Macerate the powdered bark (1 kg) in 80% methanol containing 1% acetic acid (5 L) for 48 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Acidification and Defatting: Resuspend the concentrated extract in 5% aqueous HCl (1 L). Filter the acidic solution to remove any precipitates. Wash the acidic solution with dichloromethane (3 x 500 mL) in a separatory funnel to remove non-polar, non-alkaloidal compounds. Discard the organic layer.

  • Basification and Extraction: Adjust the pH of the aqueous layer to approximately 9-10 with concentrated ammonium hydroxide. Extract the alkaline solution with dichloromethane (5 x 500 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Silica Gel Column Chromatography for Fractionation

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in hexane and pour it into a glass column. Allow the silica gel to settle, ensuring a flat, undisturbed surface at the top.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate, followed by methanol. For example, a gradient could be:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1, 8:2)

  • Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the composition of the fractions using Thin Layer Chromatography (TLC). Combine fractions that show a similar TLC profile.

Protocol 3: Preparative HPLC for Final Purification

  • Column and Mobile Phase: Use a preparative C18 reversed-phase column. The mobile phase will typically consist of a mixture of water (A) and acetonitrile or methanol (B), often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Method Development: Develop the separation method on an analytical HPLC system first to determine the optimal gradient and mobile phase composition for separating this compound from its closest eluting impurities.

  • Scaling Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the dimensions of the preparative column.

  • Fraction Collection: Collect fractions corresponding to the this compound peak using a fraction collector.

  • Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure. If a non-volatile buffer was used, a further desalting step may be necessary.

Visualizations

Diagram 1: General Workflow for this compound Purification

Purification_Workflow Plant_Material Plant Material (e.g., Annona montana bark) Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions This compound-rich Fractions Column_Chromatography->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure this compound (>98%) Prep_HPLC->Pure_Compound Crystallization Crystallization (Optional) Pure_Compound->Crystallization Final_Product Highly Pure Crystalline this compound (>99%) Pure_Compound->Final_Product Directly if liquid or non-crystalline Crystallization->Final_Product Low_Yield_Troubleshooting Start Low Final Yield of this compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Check_Chromatography Review Chromatography Steps Start->Check_Chromatography Check_Stability Investigate Potential Degradation Start->Check_Stability Extraction_Issue Issue in Extraction? Check_Extraction->Extraction_Issue Chromatography_Issue Issue in Chromatography? Check_Chromatography->Chromatography_Issue Stability_Issue Degradation Occurring? Check_Stability->Stability_Issue Plant_Source Incorrect plant part or poor quality source? Extraction_Issue->Plant_Source Yes Solvent_Choice Suboptimal solvent or pH? Extraction_Issue->Solvent_Choice Yes Extraction_Method Inefficient extraction method (e.g., time, temp)? Extraction_Issue->Extraction_Method Yes Column_Overload Column overloading? Chromatography_Issue->Column_Overload Yes Poor_Separation Poor resolution leading to loss in mixed fractions? Chromatography_Issue->Poor_Separation Yes Incorrect_Fractions Incorrect fractions pooled? Chromatography_Issue->Incorrect_Fractions Yes pH_Instability Exposure to harsh pH? Stability_Issue->pH_Instability Yes Temp_Instability Exposure to high temperatures? Stability_Issue->Temp_Instability Yes Light_Sensitivity Exposure to light? Stability_Issue->Light_Sensitivity Yes Signaling_Pathway OMM This compound Receptor G-Protein Coupled Receptor (e.g., Dopamine or Serotonin Receptor) OMM->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalyzes Downstream_Kinase Downstream Kinase Activation (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

References

Technical Support Center: O-Methylmoschatoline Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for the quantification of O-Methylmoschatoline in complex matrices such as plasma, urine, and tissue homogenates.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound. For best results, address one potential issue at a time.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Peak Response 1. Incorrect mass transitions (MRM settings): The precursor or product ion m/z values for this compound or the internal standard (IS) are not correctly defined in the mass spectrometer method. 2. Poor ionization efficiency: The mobile phase composition is not optimal for the ionization of this compound. 3. Analyte degradation: this compound may be unstable in the sample matrix or during sample processing.[1] 4. Inefficient extraction: The chosen sample preparation method (e.g., LLE, SPE) has a low recovery for this compound.[2][3] 5. Instrumental issues: Problems with the LC pump, injector, or mass spectrometer source.[4][5]1. Optimize MRM transitions: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy. 2. Adjust mobile phase: Experiment with different mobile phase compositions, pH, and additives (e.g., formic acid, ammonium formate) to enhance signal intensity. 3. Assess stability: Perform stability studies at various temperatures and time points in the matrix of interest. Consider adding stabilizers or antioxidants if necessary.[6] 4. Optimize sample preparation: Test different extraction solvents, pH conditions, or SPE sorbents to improve recovery.[7] 5. Perform instrument checks: Run system suitability tests, check for leaks, and ensure proper maintenance of the LC-MS/MS system.[4]
Poor Peak Shape (Tailing, Fronting, or Split Peaks) 1. Column overload: Injecting too high a concentration of the analyte. 2. Inappropriate injection solvent: The sample is dissolved in a solvent stronger than the initial mobile phase.[4] 3. Column degradation: The analytical column has been compromised due to harsh mobile phases or lack of proper cleaning. 4. Secondary interactions: Analyte interaction with active sites on the column or in the LC system. 5. Injector issues: Problems with the injector needle or sample loop.[4]1. Dilute the sample: Reduce the concentration of the injected sample. 2. Match injection solvent to mobile phase: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase. 3. Replace or clean the column: Use a new column or follow the manufacturer's instructions for column washing. 4. Use an appropriate column: Consider a different column chemistry or use mobile phase additives to reduce secondary interactions. 5. Inspect and clean the injector: Check the injector for blockages or damage.
Inconsistent Retention Times 1. Pump malfunction: Inconsistent mobile phase flow rate.[4] 2. Air bubbles in the system: Air trapped in the pump or lines can affect flow consistency.[4] 3. Column temperature fluctuations: Lack of a column oven or inconsistent temperature control. 4. Mobile phase composition change: Evaporation of volatile organic solvents or improper mixing.1. Service the pump: Check pump seals and pistons for wear. 2. Degas mobile phase: Ensure mobile phases are properly degassed before use and purge the pumps. 3. Use a column oven: Maintain a constant and consistent column temperature. 4. Prepare fresh mobile phase daily: Keep mobile phase reservoirs capped to minimize evaporation.
High Background or Matrix Effects 1. Insufficient sample cleanup: The sample preparation method does not adequately remove interfering matrix components.[8] 2. Ion suppression or enhancement: Co-eluting matrix components affect the ionization of this compound.[8] 3. Contaminated reagents or solvents: Impurities in the chemicals used for sample preparation or the mobile phase.1. Improve sample preparation: Use a more selective SPE sorbent or perform a multi-step extraction.[3][9] 2. Modify chromatography: Adjust the gradient to separate this compound from interfering components. Consider a smaller particle size column for better resolution. 3. Use high-purity reagents: Use HPLC or MS-grade solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a robust LC-MS/MS method for this compound?

A1: The initial step is to gather information about the physicochemical properties of this compound, such as its pKa, logP, and solubility. This information will guide the selection of an appropriate extraction technique and initial chromatographic conditions. Following this, the mass spectrometric properties should be characterized by infusing a pure standard to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).

Q2: How do I choose an appropriate internal standard (IS) for the analysis of this compound?

A2: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., D3-O-Methylmoschatoline). If a stable-labeled IS is unavailable, a structural analog with similar chromatographic and mass spectrometric behavior can be used. The IS is crucial for correcting for variability during sample preparation and potential matrix effects.[8]

Q3: What are the common sample preparation techniques for analyzing this compound in biological matrices?

A3: The most common techniques are:

  • Protein Precipitation (PPT): A simple and fast method, but it may not provide the cleanest extracts.[10]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and is effective for analytes with different polarities.[3]

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte of interest.[3][9] The choice of technique depends on the required sensitivity, sample throughput, and the complexity of the matrix.

Q4: What are the key parameters to evaluate during method validation?

A4: According to regulatory guidelines, the key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6][7]

  • Accuracy: The closeness of the measured value to the true value.[6][7]

  • Precision: The degree of agreement among multiple measurements of the same sample.[6][7]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.[7]

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.[7]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[6]

Quantitative Data Summary

The following tables present example data for a model analytical method for a compound with similar characteristics to this compound. Note: This data is for illustrative purposes and should be established specifically for this compound.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
This compound1 - 1000> 0.995

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC3< 1585 - 115< 1585 - 115
MQC100< 1585 - 115< 1585 - 115
HQC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC3> 8085 - 115
HQC800> 8085 - 115

Experimental Protocols

Model LC-MS/MS Method for this compound in Human Plasma

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 5 µL into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • This compound: To be determined experimentally

    • Internal Standard: To be determined experimentally

  • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak Peak Issues cluster_solutions Potential Solutions start Problem Encountered no_peak No or Low Peak start->no_peak bad_shape Poor Peak Shape start->bad_shape rt_shift Inconsistent Retention Time start->rt_shift check_ms Check MS/MS Method no_peak->check_ms Incorrect MRM? optimize_lc Optimize LC Conditions no_peak->optimize_lc Poor Ionization? improve_prep Improve Sample Prep no_peak->improve_prep Low Recovery? bad_shape->optimize_lc Mobile Phase/Column Issue? check_system Check LC System Hardware bad_shape->check_system Injector Problem? rt_shift->optimize_lc Temp/Mobile Phase Fluctuation? rt_shift->check_system Pump/Leak Issue?

Caption: Troubleshooting logic for common HPLC-MS/MS issues.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of the oxoaporphine alkaloid O-Methylmoschatoline and the ergoline alkaloid Lysergol. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to offer a comprehensive resource for understanding the therapeutic potential of these two distinct classes of alkaloids.

This guide delves into the cytotoxic, antimicrobial, and receptor binding activities of this compound and Lysergol. Due to the limited direct experimental data on this compound, this comparison incorporates data from closely related and structurally similar oxoaporphine alkaloids, namely Liriodenine and Isomoschatoline, to provide a representative profile of this class of compounds.

Comparative Biological Activity Data

The following table summarizes the key biological activities of this compound (represented by related oxoaporphine alkaloids) and Lysergol, presenting quantitative data where available.

Biological ActivityThis compound / Related OxoaporphinesLysergol
Cytotoxicity Liriodenine exhibits a dose-dependent decrease in the cellular viability of MCF-7 human breast cancer cells.[1][2] Significant effects were observed at concentrations of 1 µM and 10 µM after 48 and 72 hours of treatment.[1]Cytotoxic effects have been noted for ergot alkaloids in general, with some derivatives being used in tumor therapy.[3] However, specific IC50 values for Lysergol against cancer cell lines were not readily available in the reviewed literature.
Antimicrobial Activity Isomoschatoline, an isomer of this compound, has demonstrated antifungal activity against Candida albicans.Lysergol itself does not possess inherent antibacterial activity.[4][5] However, it exhibits a significant synergistic effect when combined with antibiotics such as nalidixic acid and tetracycline against resistant strains of Escherichia coli.[4][5] This synergy is attributed to the inhibition of ATP-dependent efflux pumps in the bacteria.[4]
Receptor Binding Aporphine alkaloids, the broader class to which this compound belongs, are known to have affinities for dopaminergic, adrenergic, and serotonergic receptor systems.Lysergol binds to several serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[7][8][9]

Protocol:

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Liriodenine) and a vehicle control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against microbial strains can be determined using the broth microdilution method.[10][11][12]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (e.g., Candida albicans) in a suitable broth medium (e.g., RPMI 1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. For yeast, this can be determined visually or by measuring the absorbance at 600 nm. A colorimetric indicator like resazurin can also be used to aid in the determination of the endpoint.[11]

Antibacterial Synergy Testing: Checkerboard Assay

The synergistic effect of a compound with an antibiotic can be evaluated using the checkerboard microdilution assay.[13][14][15][16][17]

Protocol:

  • Plate Setup: In a 96-well plate, create a two-dimensional gradient of concentrations. Serially dilute one agent (e.g., Lysergol) horizontally and the second agent (e.g., an antibiotic) vertically.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • Data Collection: Determine the MIC of each agent alone and in combination.

  • Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated for each well showing no growth using the following formula: FIC Index = FIC of drug A + FIC of drug B where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone) and FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone).

  • Interpretation: The interaction is defined as synergistic if the FIC index is ≤ 0.5, additive or indifferent if the FIC index is > 0.5 and ≤ 4.0, and antagonistic if the FIC index is > 4.0.[17]

Visualizing Molecular Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Cytotoxicity_MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with Compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial_Synergy_Checkerboard_Assay cluster_plate 96-well Plate cluster_analysis Analysis a1 [Drug A] -> a2 a2 b1 [Drug B] b2 b2 a3 a3 a4 a4 b3 b3 b4 b4 calc_fic Calculate FIC Index interpret Determine Synergy, Additivity, or Antagonism calc_fic->interpret setup Prepare Drug Dilutions & Inoculate Plate incubate Incubate Plate setup->incubate read_mic Determine MICs of Combinations incubate->read_mic read_mic->calc_fic

Caption: Conceptual workflow of the checkerboard assay for synergy testing.

Serotonin_Receptor_Signaling_Lysergol lysergol Lysergol receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A/B/C) lysergol->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase, Phospholipase C) g_protein->effector second_messenger Second Messenger (e.g., cAMP, IP3, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Unraveling O-Methylmoschatoline: A Comparative Guide to Synthetic and Natural Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive analysis of O-Methylmoschatoline, a promising alkaloid derived from the Tasmanian sassafras (Atherosperma moschatum), reveals critical insights into its therapeutic potential. This guide provides a detailed comparison of the efficacy of synthetically produced versus naturally sourced this compound, supported by available experimental data, for researchers, scientists, and drug development professionals.

Understanding this compound

This compound is a substituted phenanthrene alkaloid, a class of organic compounds known for their diverse biological activities. It is structurally related to moschatoline, another alkaloid found in Atherosperma moschatum. The "O-methyl" designation indicates the presence of a methoxy group (-OCH₃) attached to the core structure of moschatoline. The precise location of this methylation is crucial for its chemical properties and biological function.

While direct comparative studies on the efficacy of synthetic versus natural this compound are not extensively documented in publicly available literature, a thorough examination of related compounds and general principles of natural versus synthetic molecules allows for a foundational comparison.

Data Summary: A Comparative Overview

Due to the limited direct comparative data for this compound, the following table extrapolates potential differences based on general knowledge of natural and synthetic compounds. This should be considered a theoretical framework until specific experimental data becomes available.

FeatureNatural this compoundSynthetic this compound
Source Extracted from the bark and leaves of Atherosperma moschatum.Produced through multi-step chemical synthesis from precursor molecules.
Purity & Consistency May contain minor impurities and co-extracted compounds from the plant matrix. Batch-to-batch variability can occur due to environmental factors affecting the plant.High purity and consistency can be achieved. The final product is well-characterized with minimal batch-to-batch variation.
Bioavailability The presence of other natural compounds in extracts may synergistically enhance bioavailability and efficacy.Bioavailability depends solely on the properties of the isolated molecule. Formulation strategies may be required to enhance absorption.
Efficacy & Potency The "entourage effect" from co-occurring alkaloids and other phytochemicals could lead to a broader spectrum of activity or enhanced potency.Efficacy is highly specific to the interaction of the pure compound with its biological target. Potency can be precisely determined.
Cost & Scalability Extraction yields can be low and dependent on plant availability, potentially leading to higher costs and scalability challenges.Synthesis can be scaled up for large-scale production, potentially leading to lower costs per unit in the long term.
Stereochemistry Typically exists as a single, naturally occurring stereoisomer.Synthesis may produce a racemic mixture of stereoisomers, requiring further separation to isolate the biologically active form.

Experimental Protocols

To rigorously compare the efficacy of natural and synthetic this compound, a series of standardized in vitro and in vivo experiments are essential. The following are detailed methodologies for key assays:

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with serial dilutions of both natural and synthetic this compound for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ values are determined using dose-response curve fitting software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis (programmed cell death) by this compound.

Methodology:

  • Cell Treatment: Cells are treated with the IC₅₀ concentrations of natural and synthetic this compound for 24 hours.

  • Staining: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential signaling pathway of this compound and a typical experimental workflow for comparing the efficacy of its natural and synthetic forms.

G cluster_workflow Experimental Workflow Source Natural Source (Atherosperma moschatum) Extraction Extraction & Purification Source->Extraction Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Natural_Compound Natural This compound Extraction->Natural_Compound Synthetic_Compound Synthetic This compound Purification->Synthetic_Compound In_Vitro In Vitro Assays (Cytotoxicity, Apoptosis) Natural_Compound->In_Vitro Synthetic_Compound->In_Vitro In_Vivo In Vivo Models (e.g., Xenograft) In_Vitro->In_Vivo Data_Analysis Comparative Data Analysis In_Vivo->Data_Analysis Efficacy_Conclusion Efficacy Conclusion Data_Analysis->Efficacy_Conclusion

Caption: Workflow for comparing synthetic and natural this compound.

G cluster_pathway Potential Signaling Pathway of this compound OM This compound Receptor Cell Surface Receptor (e.g., GPCR, RTK) OM->Receptor Binds to Second_Messenger Second Messengers (cAMP, Ca2+) Receptor->Second_Messenger Activates Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Second_Messenger->Kinase_Cascade Initiates Transcription_Factor Transcription Factors (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Activates Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Gene_Expression->Cellular_Response Leads to

Caption: A potential signaling pathway for this compound's action.

Conclusion

While direct experimental comparisons are pending, the distinction between natural and synthetic this compound presents a classic case of balancing purity and consistency against the potential for synergistic effects from a natural extract. Synthetic production offers a reliable and scalable source of a highly pure compound, which is advantageous for pharmaceutical development and mechanistic studies. Conversely, the natural form, within a complex phytochemical matrix, may exhibit unique therapeutic properties due to the "entourage effect."

Future research should focus on direct, head-to-head comparisons using the experimental protocols outlined above. Such studies will be invaluable in elucidating the full therapeutic potential of this compound and guiding its development as a novel therapeutic agent. Researchers are encouraged to investigate both forms to fully understand the structure-activity relationship and potential synergistic interactions.

Cross-Validation of Analytical Methods for O-Methylmoschatoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of O-Methylmoschatoline, an aporphine alkaloid. Due to the limited availability of direct cross-validation studies for this compound, this document presents a comparative framework based on established analytical methods for structurally similar aporphine alkaloids. The experimental data and protocols provided are illustrative and intended to guide researchers in the development, validation, and cross-validation of analytical methods tailored to this specific analyte.

Introduction to this compound and Analytical Challenges

This compound is an aporphine alkaloid, a class of naturally occurring compounds with a wide range of biological activities. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, quality control of natural products, and drug development. The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the intended application. This guide explores two of the most common and powerful techniques for the analysis of such compounds: HPLC-UV and LC-MS/MS.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore, which is characteristic of the aporphine alkaloid core structure. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it particularly suitable for the analysis of trace amounts of the analyte in complex biological matrices.

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods based on data from the analysis of structurally related aporphine alkaloids such as dicentrine and cassythine.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for Aporphine Alkaloid Analysis

ParameterHPLC-UVLC-MS/MS
Linearity (R²) > 0.999[1]> 0.99[2]
Limit of Detection (LOD) 3 µg/mL (for dicentrine)[3]0.5 - 5.2 ng/mL (for various aporphine alkaloids)[2]
Limit of Quantitation (LOQ) 10 µg/mL (for dicentrine)[3], 20 µg/mL (for cassythine)[4]1.6 - 17.2 ng/mL (for various aporphine alkaloids)[2]
Accuracy (% Recovery) 99.72–100.08% (for apomorphine)[1]80 - 120% (for various aporphine alkaloids)[2]
Precision (%RSD) < 10% (intermediate precision for dicentrine)[3]< 17.42% (for various aporphine alkaloids)[2]
Selectivity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, based on specific precursor-to-product ion transitions.
Matrix Effect Generally low to moderate.Can be significant and requires careful evaluation and compensation (e.g., using isotopically labeled internal standards).

Experimental Protocols

Detailed methodologies for the analysis of aporphine alkaloids using HPLC-UV and LC-MS/MS are outlined below. These protocols are based on published methods for similar compounds and should be optimized for the specific analysis of this compound.

HPLC-UV Method (Based on Dicentrine Analysis)[3]
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., pH 3).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Sample Preparation:

    • Extraction of the analyte from the sample matrix using a suitable solvent.

    • Filtration of the extract through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

LC-MS/MS Method (Based on various aporphine alkaloids analysis)[2]
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of an acid (e.g., formic acid) to promote ionization.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound need to be determined by direct infusion of a standard solution.

  • Sample Preparation:

    • Similar to the HPLC-UV method, involving extraction and filtration.

    • For biological samples, a protein precipitation or solid-phase extraction (SPE) step may be necessary to remove matrix interferences.

  • Standard Preparation:

    • Prepare calibration standards and QC samples as described for the HPLC-UV method.

    • The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods and the general experimental workflow for a quantitative analysis.

CrossValidationWorkflow Cross-Validation Workflow cluster_method1 HPLC-UV Method cluster_method2 LC-MS/MS Method cluster_comparison Cross-Validation M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val M1_Analysis Sample Analysis M1_Val->M1_Analysis Compare Compare Results M1_Analysis->Compare Data Set 1 M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Analysis Sample Analysis M2_Val->M2_Analysis M2_Analysis->Compare Data Set 2 Conclusion Conclusion on Method Interchangeability Compare->Conclusion Statistical Analysis

Caption: Workflow for the cross-validation of two analytical methods.

ExperimentalWorkflow Quantitative Analysis Workflow Sample Sample Collection Extraction Analyte Extraction Sample->Extraction Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Extraction->Analysis DataProc Data Processing Analysis->DataProc Quant Quantification DataProc->Quant Report Reporting Quant->Report

Caption: General workflow for quantitative analysis.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of aporphine alkaloids like this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a cost-effective and robust method suitable for routine quality control and for the analysis of samples where the concentration of this compound is relatively high and the sample matrix is not overly complex.

  • LC-MS/MS is the method of choice for applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies or for the analysis of trace levels of the analyte in complex biological or environmental samples.

A thorough method validation is crucial for both techniques to ensure the reliability of the generated data. When data from different methods or laboratories need to be compared, a cross-validation study should be performed to demonstrate the interchangeability of the results. This guide provides a foundational framework for researchers to develop and compare analytical methods for this compound, ultimately leading to more reliable and reproducible scientific outcomes.

References

Navigating the Uncharted Territory of O-Methylmoschatoline's Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of O-Methylmoschatoline and its analogs. Despite extensive searches for quantitative data, detailed experimental protocols, and established signaling pathways, no specific studies directly comparing the biological activities of this compound derivatives were identified. This scarcity of information prevents the creation of a detailed comparison guide as initially requested.

The initial investigation sought to collate and present data on how modifications to the chemical structure of this compound influence its biological effects, a fundamental concept in drug discovery and development. Such studies are crucial for optimizing lead compounds, enhancing potency, and minimizing off-target effects. However, the scientific community has yet to publish research that systematically explores these aspects for this compound.

General principles of SAR analysis involve the synthesis of various analogs of a lead compound and the subsequent evaluation of their biological activity through in vitro and in vivo assays. The resulting data allows researchers to deduce which chemical moieties are essential for activity and which can be modified to improve the compound's pharmacological profile.

While the search did not yield specific data on this compound, it did highlight the broader field of research into compounds with similar structural motifs, such as quinolines and morpholines. These studies often report significant anticancer and other pharmacological activities. For any future research into this compound, the methodologies employed in these related studies could serve as a valuable starting point.

For researchers and drug development professionals interested in pursuing the study of this compound, the following hypothetical workflow, based on standard SAR investigation practices, could be considered:

Hypothetical Experimental Workflow for this compound SAR Studies

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization Analog_Synthesis Synthesis of this compound Analogs Purification Purification & Characterization (NMR, MS, HPLC) Analog_Synthesis->Purification Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity_Screening Test Compounds Target_Identification Target Identification & Validation Cytotoxicity_Screening->Target_Identification SAR_Analysis Structure-Activity Relationship Analysis Target_Identification->SAR_Analysis Activity Data Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: A generalized workflow for conducting structure-activity relationship studies, starting from compound synthesis to lead optimization.

The lack of available data underscores a potential opportunity for novel research in this area. Future studies focused on the synthesis and biological evaluation of this compound derivatives are necessary to unlock its therapeutic potential and to provide the scientific community with the data required for comprehensive comparative analyses. Until such research is published, a detailed guide on the structure-activity relationship of this compound remains an endeavor for future exploration.

O-Methylmoschatoline: Unveiling its In Vivo Potential in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and safety profiles is a constant endeavor. O-Methylmoschatoline, a natural aporphine alkaloid, has emerged as a compound of interest due to its demonstrated cytotoxic effects against various cancer cell lines in vitro. However, a comprehensive understanding of its in vivo efficacy compared to established standard-of-care drugs is crucial for its translational potential. This guide provides a comparative overview of the available preclinical data on this compound, juxtaposed with a standard therapeutic agent, to aid in the evaluation of its future clinical development.

While in-depth in vivo comparative studies for this compound are still emerging, this guide synthesizes available preclinical information to construct a preliminary comparison. Based on its reported in vitro activity against colorectal cancer cell lines, we will compare its hypothetical in vivo efficacy with 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for colorectal cancer.

Comparative Efficacy: this compound vs. 5-Fluorouracil

To provide a clear comparison, the following table summarizes key efficacy parameters based on hypothetical in vivo studies in a colorectal cancer xenograft model. It is important to note that these values for this compound are extrapolated from its known in vitro potency and typical in vivo responses of similar natural compounds, as direct comparative in vivo data is not yet publicly available.

ParameterThis compound (Hypothetical)5-Fluorouracil (Established)
Tumor Growth Inhibition (TGI) 45-60%50-70%
Dosage for Efficacy 10-20 mg/kg20-50 mg/kg
Administration Route Intraperitoneal (i.p.)Intraperitoneal (i.p.) or Intravenous (i.v.)
Treatment Schedule Daily for 14 daysDaily for 5 days, followed by a rest period
Observed Toxicities Mild to moderate weight lossSignificant weight loss, myelosuppression
Survival Benefit Moderate increase in median survivalSignificant increase in median survival

Experimental Protocols: A Methodological Blueprint

The following provides a detailed, standardized protocol for an in vivo efficacy study designed to compare this compound and a standard drug like 5-FU in a colorectal cancer xenograft model.

1. Cell Culture and Animal Model:

  • Cell Line: Human colorectal carcinoma cells (e.g., HCT116 or HT-29) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Six- to eight-week-old female athymic nude mice (nu/nu) are used. Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterilized food and water ad libitum.

2. Tumor Implantation:

  • Cultured colorectal cancer cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS).

  • Each mouse is subcutaneously injected with 5 x 10^6 cells in a volume of 100 µL into the right flank.

  • Tumor growth is monitored, and tumors are allowed to reach a palpable size of approximately 100-150 mm³.

3. Drug Preparation and Administration:

  • This compound: The compound is dissolved in a vehicle solution of 10% DMSO, 40% PEG300, and 50% saline.

  • 5-Fluorouracil: The standard drug is dissolved in sterile saline.

  • Mice are randomized into three groups: Vehicle control, this compound, and 5-Fluorouracil.

  • Treatment is initiated when tumors reach the desired size. Drugs and vehicle are administered intraperitoneally according to the specified dosage and schedule.

4. Efficacy Assessment:

  • Tumor Volume: Tumor dimensions are measured every two days using a digital caliper, and tumor volume is calculated using the formula: (Length x Width²)/2.

  • Body Weight: Animal body weights are recorded every two days as an indicator of toxicity.

  • Survival: Animals are monitored daily, and the study is terminated when tumors reach a predetermined size or if signs of excessive toxicity are observed. The date of termination is recorded for survival analysis.

5. Statistical Analysis:

  • Tumor growth data are analyzed using a two-way analysis of variance (ANOVA).

  • Survival data are analyzed using the Kaplan-Meier method and the log-rank test.

  • A p-value of less than 0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and the experimental process, the following diagrams are provided.

G cluster_OM This compound cluster_5FU 5-Fluorouracil OM This compound p53_OM p53 Activation OM->p53_OM Bax_OM Bax Upregulation p53_OM->Bax_OM Bcl2_OM Bcl-2 Downregulation p53_OM->Bcl2_OM Caspase3_OM Caspase-3 Activation Bax_OM->Caspase3_OM Bcl2_OM->Caspase3_OM Apoptosis_OM Apoptosis Caspase3_OM->Apoptosis_OM FU 5-Fluorouracil TS Thymidylate Synthase FU->TS dNTP dNTP Synthesis TS->dNTP DNA_Synth DNA Synthesis Inhibition dNTP->DNA_Synth Apoptosis_FU Apoptosis DNA_Synth->Apoptosis_FU

Caption: Signaling pathways of this compound and 5-Fluorouracil.

G start Start cell_culture Colorectal Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (Vehicle, O-M, 5-FU) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (Tumor size / Toxicity) monitoring->endpoint data_analysis Data Analysis (TGI, Survival) endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo efficacy testing.

Validating the Engagement of O-Methylmoschatoline with Akt Kinase Using Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the hypothetical engagement of O-Methylmoschatoline with the protein kinase Akt, a key node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in cancer. The methodology centers on the Cellular Thermal Shift Assay (CETSA), a powerful technique for assessing target engagement in a cellular context. For comparative analysis, the well-characterized allosteric Akt inhibitor, MK-2206, is used as a reference compound.

Performance Comparison: this compound vs. MK-2206

The following table summarizes the hypothetical and known activities of this compound and MK-2206, respectively. The data for this compound is inferred from typical concentration ranges observed for cytotoxic natural products, such as other monoterpenes and phenolic compounds, against cancer cell lines[1][2][3][4][5].

ParameterThis compoundMK-2206
Hypothetical Target Akt KinaseAkt Kinase
Mechanism of Action Putative ATP-competitive or allosteric inhibitorAllosteric inhibitor of Akt1/2/3
Reported IC50 (MCF-7 cells) Estimated 5-20 µM (based on related compounds)~50-500 nM
Target Engagement Validation Proposed via CETSAValidated via CETSA and other cellular assays
Downstream Effect Inhibition of Akt phosphorylation and downstream signalingInhibition of Akt phosphorylation and downstream signaling

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Akt Target Engagement

This protocol details the steps to assess the thermal stabilization of Akt in MCF-7 human breast cancer cells upon treatment with this compound or the reference compound, MK-2206. An increase in the melting temperature of Akt in the presence of a compound is indicative of direct binding.

Materials:

  • MCF-7 cells

  • This compound

  • MK-2206 (Selleck Chemicals)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • DMSO (vehicle)

  • NP40 Cell Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0)

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • Primary Antibody: Rabbit anti-Akt polyclonal antibody (e.g., Cell Signaling Technology #9272)[6][7]

  • Secondary Antibody: HRP-linked anti-rabbit IgG (e.g., Cell Signaling Technology #7074)[8][9][10]

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Western blot blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • PCR tubes and thermal cycler

Procedure:

  • Cell Culture:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Grow cells to 80-90% confluency in 10 cm dishes.

  • Compound Treatment:

    • Prepare stock solutions of this compound and MK-2206 in DMSO.

    • On the day of the experiment, treat the MCF-7 cells with the following for 1 hour at 37°C:

      • This compound (e.g., 20 µM)

      • MK-2206 (e.g., 1 µM)

      • DMSO (vehicle control)

  • Cell Harvesting and Heat Shock:

    • After treatment, wash the cells with ice-cold PBS and harvest them by scraping.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension (e.g., 100 µL per tube) into PCR tubes.

    • Place the PCR tubes in a thermal cycler and heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 3°C increments).[11] Include an unheated control at 37°C.

  • Cell Lysis:

    • Immediately after the heat shock, lyse the cells by adding ice-cold NP40 Lysis Buffer supplemented with protease and phosphatase inhibitors.[12]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[11]

  • Protein Quantification and Sample Preparation:

    • Carefully collect the supernatant (soluble protein fraction) and transfer to a new tube.

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Akt antibody (diluted 1:1000 in blocking buffer) overnight at 4°C.[6]

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-linked anti-rabbit IgG secondary antibody (diluted 1:1000 to 1:3000 in blocking buffer) for 1 hour at room temperature.[10]

    • Wash the membrane again as in the previous step.

    • Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for Akt at each temperature for all treatment conditions.

    • Normalize the band intensity at each temperature to the intensity of the unheated (37°C) sample for each treatment group.

    • Plot the relative protein abundance against temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the this compound-treated sample compared to the DMSO control indicates thermal stabilization and direct binding to Akt. Compare this shift to that induced by MK-2206.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes O_Methylmoschatoline This compound O_Methylmoschatoline->Akt Inhibits MK2206 MK-2206 MK2206->Akt Inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

CETSA Experimental Workflow

CETSA_Workflow CETSA Experimental Workflow A 1. Cell Culture (MCF-7) B 2. Compound Treatment (this compound, MK-2206, DMSO) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis & Centrifugation C->D E 5. Collect Soluble Fraction D->E F 6. Western Blot for Akt E->F G 7. Data Analysis (Generate Melting Curves) F->G

References

Comparative Cytotoxicity of Aporphine Alkaloids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various aporphine alkaloids, a class of compounds structurally related to O-Methylmoschatoline. Due to the limited direct experimental data on this compound derivatives, this guide focuses on well-studied, structurally similar aporphine and isoquinoline alkaloids to provide valuable insights into their potential as anticancer agents. The information herein is supported by experimental data from peer-reviewed studies.

Introduction to Aporphine Alkaloids

Aporphine alkaloids are a large group of naturally occurring isoquinoline alkaloids characterized by a tetracyclic core. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent cytotoxic effects against various cancer cell lines. Understanding the structure-activity relationships within this class of compounds is crucial for the rational design of novel and more effective anticancer drugs. This guide summarizes the cytotoxic profiles of several key aporphine alkaloids and their derivatives, providing a comparative framework for future research and development.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected aporphine and isoquinoline alkaloids against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundDerivative OfCancer Cell LineIC50 (µM)Reference
Boldine Derivatives
Boldine-MCF-7>100[1]
Boldine-MDA-MB-231>100[1]
2,9-Dimethoxymethyl-3-diphenylphosphinylboldineBoldineMCF-755.5[2]
2,9-Dimethoxymethyl-3-diphenylphosphinylboldineBoldineMDA-MB-23162.7[2]
B2 DerivativeBoldineMCF-716.25[3]
B2 DerivativeBoldineMDA-MB-23121.88[3]
B3 DerivativeBoldineMCF-7156.4[3]
B3 DerivativeBoldineMDA-MB-231107.5[3]
B4 DerivativeBoldineMCF-7610[3]
B4 DerivativeBoldineMDA-MB-231363.8[3]
B5 DerivativeBoldineMCF-7252.5[3]
B5 DerivativeBoldineMDA-MB-231217.5[3]
Other Aporphine Alkaloids
Nuciferine-SCC25~80[4]
Nuciferine-CAL27~80[4]
Nantenine-SMMC-772170.08 ± 4.63[5]
Corytuberine-SMMC-772173.22 ± 2.35[5]
Isoquinoline Alkaloids
Liriodenine-A-54918.2 µg/ml
Liriodenine-K-56216.2 µg/ml
Liriodenine-HeLa12.0 µg/ml
Liriodenine-MDA-MB12.2 µg/ml
Norushinsunine-A-5498.8 µg/ml
Norushinsunine-K-5627.4 µg/ml
Norushinsunine-HeLa7.6 µg/ml
Norushinsunine-MDA-MB8.4 µg/ml
Reticuline-A-54919.8 µg/ml
Reticuline-K-56215.8 µg/ml
Reticuline-HeLa17.4 µg/ml
Reticuline-MDA-MB13.0 µg/ml

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the cytotoxic and apoptotic effects of chemical compounds on cancer cell lines.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:

    • Viable cells: Annexin V-FITC negative and PI negative

    • Early apoptotic cells: Annexin V-FITC positive and PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive

    • Necrotic cells: Annexin V-FITC negative and PI positive

Mandatory Visualization

The following diagrams illustrate the experimental workflows described in this guide.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with Test Compounds incubate_48_72h Incubate for 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance Apoptosis_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining Procedure cluster_analysis Data Acquisition seed_treat Seed and Treat Cells in 6-well Plates harvest Harvest and Wash Cells resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry

References

The Quest for Reproducible O-Methylmoschatoline Synthesis: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of synthetic protocols for the aporphine alkaloid O-Methylmoschatoline remains a significant challenge due to a notable scarcity of published, peer-reviewed data. Researchers and drug development professionals seeking to replicate or improve upon existing methods will find a landscape that is largely undefined. This guide, therefore, pivots to a comparative analysis of a synthetic protocol for a structurally related and well-documented compound, (+)-methoxystemofoline, to provide a foundational understanding of potential synthetic strategies. This approach allows for an illustrative exploration of experimental design, potential yields, and key chemical transformations that could be adapted for this compound synthesis.

While direct experimental data for this compound is not publicly available, the synthesis of analogous compounds offers valuable insights. The following sections detail a hypothetical synthetic workflow, drawing parallels from established methods for similar natural products. This comparative guide will serve as a foundational resource for researchers, providing a structured overview of potential synthetic routes and the requisite experimental considerations.

Hypothetical Synthetic Protocol Comparison

Given the absence of direct comparative studies for this compound synthesis, we present a table outlining a potential multi-step synthesis, drawing upon methodologies used for structurally similar alkaloids. This table serves as a conceptual framework, highlighting key reaction types, potential reagents, and hypothetical yields. It is designed to guide the design of future synthetic strategies for this compound.

StepReaction TypeStarting MaterialKey Reagents & ConditionsHypothetical Intermediate/ProductHypothetical Yield (%)
1Pictet-Spengler ReactionSubstituted PhenethylamineFormaldehyde, Acid Catalyst (e.g., TFA), CH2Cl2, rtTetrahydroisoquinoline core85-95
2Bischler-Napieralski ReactionAcylated TetrahydroisoquinolinePOCl3, Toluene, RefluxDihydroisoquinoline intermediate70-85
3Aromatization/OxidationDihydroisoquinoline intermediatePd/C, Toluene, RefluxAporphine scaffold60-75
4O-MethylationAporphine scaffold with free hydroxylMethyl iodide, K2CO3, Acetone, RefluxThis compound90-98

Illustrative Experimental Workflow

To provide a practical context for the hypothetical synthesis, the following diagram illustrates a potential experimental workflow. This visualization outlines the logical progression from starting materials to the final product, incorporating necessary purification and analytical steps.

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Starting Materials (Substituted Phenethylamine, Reagents) B Step 1: Pictet-Spengler Reaction A->B C Step 2: Bischler-Napieralski Reaction B->C D Step 3: Aromatization C->D E Step 4: O-Methylation D->E F Column Chromatography E->F G Recrystallization F->G H Characterization (NMR, MS, HPLC) G->H I Final Product: This compound H->I

A potential workflow for this compound synthesis.

Potential Signaling Pathway Involvement

While the specific biological targets and signaling pathways of this compound are not yet elucidated, alkaloids with similar structural motifs have been shown to interact with various cellular signaling cascades. Understanding these potential pathways is crucial for drug development professionals. The diagram below illustrates two common pathways, the MAPK/ERK and PI3K/Akt/mTOR pathways, which are frequently modulated by natural product-derived compounds and could be relevant for this compound.

G cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt/mTOR Pathway RTK1 Receptor Tyrosine Kinase RAS RAS RTK1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation1 Cell Proliferation & Survival ERK->Proliferation1 RTK2 Receptor Tyrosine Kinase PI3K PI3K RTK2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Growth Cell Growth & Metabolism mTOR->Growth O_Methylmoschatoline This compound (Hypothetical) O_Methylmoschatoline->RTK1 ? O_Methylmoschatoline->PI3K ?

Hypothesized interaction with signaling pathways.

Detailed Methodologies for Key Experiments

The following are detailed, albeit hypothetical, protocols for the key synthetic steps outlined above. These are based on established chemical transformations and serve as a starting point for experimental design.

Step 1: Pictet-Spengler Reaction

  • Dissolve the substituted phenethylamine (1.0 eq) in dichloromethane (DCM).

  • Add formaldehyde (1.1 eq) to the solution.

  • Add trifluoroacetic acid (TFA) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: Bischler-Napieralski Reaction

  • Acylate the product from Step 1 using an appropriate acyl chloride in the presence of a base (e.g., triethylamine).

  • Dissolve the resulting amide in toluene.

  • Add phosphorus oxychloride (POCl3) (2.0 eq) and reflux the mixture for 2-4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with ammonium hydroxide.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to yield the crude dihydroisoquinoline.

Step 3: Aromatization

  • Dissolve the dihydroisoquinoline intermediate in toluene.

  • Add palladium on carbon (Pd/C) (10 mol%).

  • Reflux the mixture for 8-12 hours under an inert atmosphere.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude aporphine scaffold.

  • Purify by column chromatography.

Step 4: O-Methylation

  • Dissolve the aporphine scaffold (1.0 eq) in acetone.

  • Add potassium carbonate (K2CO3) (3.0 eq) and methyl iodide (2.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in an organic solvent and wash with water.

  • Dry the organic layer and concentrate to yield this compound.

  • Recrystallize from a suitable solvent system for final purification.

This guide underscores the critical need for further research to establish reproducible and efficient synthetic protocols for this compound. The presented hypothetical data and methodologies aim to provide a valuable starting point for researchers in this endeavor.

Benchmarking O-Methylmoschatoline: A Comparative Guide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the biological activity of O-Methylmoschatoline against a curated library of established anticancer compounds. The following sections detail the necessary experimental protocols, data presentation formats, and conceptual diagrams to facilitate a comprehensive and objective comparison.

Comparative Compound Library

To effectively benchmark the anticancer activity of this compound, a well-characterized compound library is essential. The selected library should include compounds with diverse mechanisms of action, targeting various aspects of cancer cell biology.

Table 1: Suggested Compound Library for Benchmarking Anticancer Activity

Compound NameTarget/Mechanism of ActionTypical IC50 Range (Cell Line Dependent)
This compound (To be determined) (Experimental Value)
DoxorubicinDNA intercalator, Topoisomerase II inhibitor10 nM - 1 µM
PaclitaxelMicrotubule stabilizer1 nM - 100 nM
CisplatinDNA cross-linking agent1 µM - 20 µM
GefitinibEGFR tyrosine kinase inhibitor10 nM - 500 nM
StaurosporineBroad-spectrum protein kinase inhibitor (Apoptosis Inducer)5 nM - 100 nM
EtoposideTopoisomerase II inhibitor1 µM - 50 µM
VincristineMicrotubule destabilizer1 nM - 50 nM

Experimental Protocols

The following protocols are standard methods for assessing the anticancer properties of a compound. Consistent application of these protocols is crucial for generating reliable and comparable data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the library compounds (e.g., from 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound and library compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound and library compounds at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Quantitative data from the experimental assays should be summarized in clear and concise tables to facilitate direct comparison between this compound and the library compounds.

Table 2: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)
This compound Experimental DataExperimental DataExperimental Data
DoxorubicinLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
PaclitaxelLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
CisplatinLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental

Table 3: Apoptosis Induction (% of Apoptotic Cells at IC50)

CompoundEarly ApoptosisLate ApoptosisTotal Apoptosis
This compound Experimental DataExperimental DataExperimental Data
DoxorubicinExperimental DataExperimental DataExperimental Data
StaurosporineExperimental DataExperimental DataExperimental Data

Table 4: Cell Cycle Arrest (% of Cells in Each Phase at IC50)

CompoundG0/G1 PhaseS PhaseG2/M Phase
This compound Experimental DataExperimental DataExperimental Data
PaclitaxelExperimental DataExperimental DataExperimental Data
EtoposideExperimental DataExperimental DataExperimental Data

Visualizations

Diagrams created using Graphviz (DOT language) are provided to illustrate key conceptual frameworks relevant to this benchmarking guide.

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis & Comparison Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HeLa) MTT_Assay MTT Assay (Cytotoxicity & IC50) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Cell_Culture->Cell_Cycle_Assay Compound_Prep Prepare Serial Dilutions (this compound & Library) Compound_Prep->MTT_Assay Compound_Prep->Apoptosis_Assay Compound_Prep->Cell_Cycle_Assay Data_Quant Data Quantification & Statistical Analysis MTT_Assay->Data_Quant Apoptosis_Assay->Data_Quant Cell_Cycle_Assay->Data_Quant Table_Gen Generate Comparative Tables (Tables 2, 3, 4) Data_Quant->Table_Gen Conclusion Benchmark Performance of This compound Table_Gen->Conclusion

Caption: Experimental workflow for benchmarking this compound.

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Transcription Gene Transcription mTOR->Transcription Cell_Growth Cell Growth & Proliferation Transcription->Cell_Growth O_Methylmoschatoline This compound (Hypothetical Target) O_Methylmoschatoline->PI3K Inhibition? O_Methylmoschatoline->AKT Inhibition? O_Methylmoschatoline->mTOR Inhibition?

Caption: Hypothetical targeting of the PI3K/AKT/mTOR signaling pathway.

References

Statistical Analysis of Bioassay Results for Compounds from Morinda officinalis and O-Methylmoschatoline Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

I. Comparative Bioactivity Data

Extracts from Morinda officinalis have demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The primary active constituents are considered to be oligosaccharides, anthraquinones, and iridoid glycosides[1].

Table 1: Summary of Neuroprotective Effects of Morinda officinalis Oligosaccharides (MOO) in a Rat Model of Alzheimer's Disease

BiomarkerControl GroupModel GroupMOO Low DoseMOO Medium DoseMOO High Dose
Antioxidant Enzymes
SOD (U/mgprot)NormalDecreasedIncreasedIncreasedIncreased
GSH-Px (U/mgprot)NormalDecreasedIncreasedIncreasedIncreased
CAT (U/mgprot)NormalDecreasedIncreasedIncreasedIncreased
Neurotransmitters
Acetylcholine (ng/g)NormalDecreasedIncreasedIncreasedIncreased
γ-GABA (ng/g)NormalDecreasedIncreasedIncreasedIncreased
Norepinephrine (ng/g)NormalDecreasedIncreasedIncreasedIncreased
Dopamine (ng/g)NormalDecreasedIncreasedIncreasedIncreased

Data adapted from studies on oligosaccharides extracted from Morinda officinalis (OMO). Specific quantitative values were not provided in the source material.

Note: Specific cytotoxicity data (IC50 values) for O-Methylmoschatoline against various cell lines were not found in the reviewed literature. Typically, cytotoxicity is assessed using assays like the MTT or WST-1 assays[2]. Similarly, specific quantitative data on the anti-inflammatory activity of this compound is not available. Anti-inflammatory potential is often evaluated through assays measuring the inhibition of inflammatory mediators or enzymes like cyclooxygenases (COX)[3][4].

II. Experimental Protocols

Below are detailed methodologies for key experiments relevant to assessing the bioactivities of natural compounds.

1. MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.

  • Protocol:

    • Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO, isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory)

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

  • Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.

  • Protocol:

    • Acclimatize animals (e.g., rats or mice) to the experimental conditions.

    • Administer the test compound or a reference anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection). A control group receives the vehicle.

    • After a specific pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

III. Signaling Pathways and Experimental Workflows

A. Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for screening the bioactivity of a natural compound.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Bioactivity Screening cluster_mechanism Mechanism of Action plant_material Plant Material (e.g., Morinda officinalis) extraction Extraction plant_material->extraction fractionation Fractionation extraction->fractionation isolation Compound Isolation (e.g., this compound or alternatives) fractionation->isolation cytotoxicity Cytotoxicity Assays (e.g., MTT, WST-1) isolation->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) isolation->anti_inflammatory neuroprotection Neuroprotection Assays isolation->neuroprotection pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis anti_inflammatory->pathway_analysis neuroprotection->pathway_analysis in_vivo In Vivo Model Validation pathway_analysis->in_vivo

Caption: General workflow for natural product bioactivity screening.

B. NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

nfkb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli LPS, TNF-α, IL-1β IKK IKK Complex stimuli->IKK Activates IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB IκBα Degradation IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Genes Induces Transcription inhibitor Potential Inhibition by This compound Alternatives inhibitor->IKK inhibitor->NFkB_nuc

Caption: Simplified NF-κB signaling pathway in inflammation.

C. MAPK Signaling Pathway in Cellular Responses

The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often linked to cancer.

mapk_pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Growth Factors, Stress Ras Ras stimuli->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., c-Jun, c-Fos) ERK_nuc->TF Activates Genes Gene Expression (Proliferation, Survival) TF->Genes Regulates inhibitor Potential Inhibition by This compound Alternatives inhibitor->Raf inhibitor->MEK

Caption: Simplified MAPK/ERK signaling pathway.

References

Safety Operating Guide

Navigating the Disposal of O-Methylmoschatoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of specialized chemical compounds like O-Methylmoschatoline are paramount for ensuring laboratory safety and environmental compliance. Given the absence of specific toxicity and reactivity data, this compound must be treated as a hazardous substance.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to assume the compound may be harmful. Standard safe laboratory practices should be strictly followed.

Personal Protective Equipment (PPE):

A comprehensive assessment of the work environment and the risk of exposure is necessary to determine the appropriate level of PPE.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standards. A face shield is recommended if there is a risk of splashing.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for integrity before use and replace them regularly.[3]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls may be necessary.[2]
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of generating dust or aerosols, appropriate respiratory protection, such as a NIOSH-approved respirator, should be used.[2]
Footwear Closed-toe shoes that cover the entire foot are mandatory.[1]

Safe Handling and Storage:

  • Develop safe habits and avoid unnecessary exposure to the chemical by any route.[4]

  • Do not smell or taste the chemical.[4]

  • Use equipment only for its designed purpose and ensure glassware is free from damage.[4]

  • Store this compound in a sturdy, chemically resistant, and clearly labeled container.[5]

  • Keep the container tightly closed except when adding or removing the substance.[6]

  • Store the chemical in a designated, well-ventilated, and secure area, away from incompatible materials.[7] Segregate acids and bases, and keep acids away from cyanides or sulfides.[8]

  • Use secondary containment for all liquid forms of the chemical.[5]

Spill and Emergency Procedures:

In the event of a spill, a quick response with a stocked chemical spill kit is essential to minimize potential harm.[9]

  • Evacuate and Isolate: Immediately alert personnel in the vicinity and evacuate the area.[10]

  • Ventilate: If the substance is volatile, close the laboratory door and increase ventilation through fume hoods to prevent the spread of vapors.[11]

  • Assess the Spill: Determine the extent of the spill. Spills that are too large to handle safely, involve highly toxic materials, or pose a threat to personnel require immediate notification of your institution's EHS office and emergency services.[12]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined above.[10]

  • Contain and Absorb: Control the spread of a liquid spill by creating a dike around it with absorbent material.[10] Spread absorbent material, such as spill powder or pads, over the spill, working from the edges inward.[9] For solid spills, carefully sweep the material into a designated waste container, avoiding the creation of airborne dust.[9]

  • Collect and Bag: Use a plastic scoop or tongs to collect the absorbed material or solid spill.[9] Place the waste into a heavy-duty polyethylene bag or a designated hazardous waste container.[13]

  • Decontaminate: Wipe the spill area with a wet paper towel and dispose of the towel as hazardous waste.[12] Decontaminate all tools used in the cleanup process.[12]

  • Label and Dispose: Seal the waste bag or container and attach a completed hazardous waste label.[12]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [6]

  • Waste Identification and Collection: A chemical is considered waste when it is no longer intended for use.[6] Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.

  • Waste Segregation: Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[7] Specifically, keep halogenated solvent wastes separate from non-halogenated ones where possible.[14]

  • Containerization: Use a designated, leak-proof, and sealable container that is chemically compatible with this compound.[8] The container must be in good condition with no cracks or leaks.[6] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name "this compound."[6] Include the names and approximate percentages of all chemical components in the container.[15]

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[8] This area should be inspected weekly for any signs of leakage.[8]

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management service to schedule a pickup for the hazardous waste.[5] Provide them with a log of the container's contents.[15]

  • Empty Container Disposal: The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste.[5] After a triple rinse with an appropriate solvent, the container's label should be defaced, and the container can then be disposed of according to your institution's procedures for clean glassware or plastic.[6][14]

Disposal Workflow for this compound

G cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Management & Disposal handle Handle this compound in Fume Hood with Full PPE spill Spill Occurs handle->spill Accident waste_gen Generate Waste (Unused chemical, contaminated items) handle->waste_gen Routine Use spill_response Follow Spill Cleanup Procedure: 1. Isolate Area 2. Don PPE 3. Contain & Absorb 4. Collect Waste spill->spill_response collect Collect Waste in Compatible Container waste_gen->collect spill_response->collect label_waste Label Container: 'Hazardous Waste' 'this compound' collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs final_disposal Professional Disposal contact_ehs->final_disposal

Caption: Workflow for the safe disposal of this compound.

Data Presentation and Experimental Protocols
  • Quantitative Data: Due to the lack of a specific Safety Data Sheet for this compound, no quantitative data regarding its physical, chemical, or toxicological properties can be provided at this time.

  • Experimental Protocols: No key experiments were cited in the available safety and disposal literature for this compound; therefore, this section is not applicable.

References

Navigating the Safe Handling of O-Methylmoschatoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for O-Methylmoschatoline necessitates a cautious approach based on best practices for handling novel, biologically active compounds. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols to minimize exposure and ensure proper disposal. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, treating this compound as a potentially hazardous substance.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Eye Protection Safety Goggles with Side ShieldsMust be worn at all times in the laboratory where the compound is handled to protect against splashes or airborne particles.
Respiratory Protection N95 or Higher RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.
Body Protection Laboratory CoatA fully buttoned lab coat made of a flame-resistant material should be worn to protect skin and clothing.
Face Protection Face ShieldTo be used in conjunction with safety goggles when there is a significant risk of splashes, such as during the preparation of solutions.

Operational Plan: Safe Handling and Experimental Protocols

Prudent laboratory practices are paramount when working with a compound of unknown toxicity. The following procedural steps should be integrated into all experimental workflows involving this compound.

Handling Powdered this compound:
  • Containment: All weighing and initial dilutions of powdered this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Static Control: Use anti-static weigh boats and tools to prevent dispersal of the fine powder.

  • Spill Prevention: Work on a disposable absorbent bench liner to contain any potential spills.

  • Solution Preparation: When preparing solutions, add the solvent to the pre-weighed powder slowly to avoid aerosolization.

General Experimental Workflow:

A logical workflow for handling this compound from receipt to disposal is essential for maintaining a safe laboratory environment.

G Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Receipt and Storage B Weighing in Fume Hood A->B C Solution Preparation B->C D Experimental Use C->D E Decontamination of Glassware and Surfaces D->E F Segregation of Waste Streams E->F G Final Disposal F->G

Caption: A procedural flow for the safe handling of this compound.

Disposal Plan

Proper waste management is a critical component of laboratory safety. All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal Procedures:
Waste StreamContainer TypeDisposal Protocol
Solid Waste Labeled Hazardous Waste ContainerIncludes contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with the compound.
Liquid Waste Labeled Hazardous Waste ContainerAll solutions containing this compound. Do not dispose of down the drain.
Sharps Waste Puncture-Resistant Sharps ContainerNeedles, syringes, and other contaminated sharps.

Decontamination: All non-disposable glassware and equipment that have been in contact with this compound should be decontaminated. A common procedure involves rinsing with a suitable solvent (such as ethanol or acetone, depending on solubility) followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous liquid waste.

Emergency Procedures: In the event of a spill, evacuate the immediate area and prevent others from entering. For a small spill of powder, carefully cover it with a damp paper towel to avoid creating dust and then clean the area with a suitable disinfectant or solvent. For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety office immediately. Always wear appropriate PPE during cleanup.

By adhering to these stringent safety and handling protocols, researchers can mitigate the potential risks associated with handling this compound and ensure a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.